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Core Science & Biosynthesis

Foundational

5-Methyl-2-(2-methylpropoxy)-3-nitropyridine: Comprehensive Physicochemical Profiling and Synthetic Utilities

Executive Summary In contemporary medicinal chemistry and agrochemical development, highly functionalized pyridine scaffolds serve as privileged building blocks. 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine (CAS: 1881321...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry and agrochemical development, highly functionalized pyridine scaffolds serve as privileged building blocks. 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine (CAS: 1881321-55-6) is a prime example of such a versatile intermediate[1]. Characterized by an electron-deficient pyridine core, an activating ortho-nitro group, a lipophilic methyl group, and a bulky isobutoxy ether linkage, this molecule is engineered for downstream derivatization.

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical physicochemical profiling and practical, bench-ready synthetic workflows. By understanding the electronic and steric interplay within this molecule, researchers can optimize nucleophilic aromatic substitution (SNAr) reactions and subsequent reductions to generate complex pharmacophores, such as Janus kinase 2 (JAK2) inhibitors[2].

Physicochemical Profiling

Understanding the physical and chemical properties of 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine is critical for optimizing reaction solvents, extraction protocols, and chromatographic purification. The presence of the nitro group significantly increases the topological polar surface area (TPSA), while the isobutoxy and methyl groups contribute to the overall lipophilicity (LogP).

Table 1: Physicochemical and Structural Properties
PropertyValue / Description
IUPAC Name 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine
CAS Registry Number 1881321-55-6
Molecular Formula C10H14N2O3
Molecular Weight 210.23 g/mol
Topological Polar Surface Area (TPSA) 68.1 Ų (Calculated)
XLogP3 (Lipophilicity) ~2.8 (Predicted)
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4 (Nitro oxygens, Ether oxygen, Pyridine nitrogen)
Physical State Pale yellow solid or viscous oil (Ambient Temp)

Data synthesized from structural informatics and related pyridine derivatives[1].

Structural and Mechanistic Insights

The reactivity of 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine is dictated by the push-pull electronic dynamics of its substituents:

  • The Pyridine Nitrogen & Nitro Group (Electron-Withdrawing): The highly electronegative pyridine nitrogen and the C3-nitro group drastically lower the electron density of the aromatic ring. This makes the C2 and C4 positions highly susceptible to nucleophilic attack[3].

  • The Isobutoxy Group (Electron-Donating via Resonance): Once installed at the C2 position, the oxygen lone pairs of the isobutoxy group donate electron density back into the ring via resonance. This partially stabilizes the electron-deficient core, preventing further unwanted nucleophilic attacks at other positions.

  • Steric Shielding: The branched nature of the isobutyl chain provides significant steric bulk. This steric hindrance can dictate the conformational geometry of the adjacent C3-nitro group, often twisting it slightly out of the pyridine plane, which must be accounted for during catalytic reduction processes.

Experimental Protocols: Synthesis via SNAr

The most robust method for synthesizing 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine is the Nucleophilic Aromatic Substitution (SNAr) of 2-chloro-5-methyl-3-nitropyridine with isobutanol[4].

Mechanistic Rationale

The SNAr mechanism proceeds via the formation of a negatively charged Meisenheimer complex. The strong electron-withdrawing nature of the ortho-nitro group stabilizes this intermediate, facilitating the rapid expulsion of the chloride leaving group[3].

SynthesisWorkflow A 2-Chloro-5-methyl- 3-nitropyridine C Meisenheimer Complex Intermediate A->C Nucleophilic Attack B Isobutanol + NaH (Base) B->C Alkoxide Formation D 5-Methyl-2-(2-methylpropoxy)- 3-nitropyridine C->D Chloride Elimination

Caption: SₙAr Synthesis Workflow of 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine.

Step-by-Step Methodology

1. Preparation of the Alkoxide Nucleophile

  • Action: In an oven-dried Schlenk flask under an argon atmosphere, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous N,N-Dimethylformamide (DMF). Cool the suspension to 0 °C using an ice bath. Slowly add isobutanol (1.2 eq) dropwise.

  • Causality: Argon and strictly anhydrous conditions are critical. The presence of moisture will generate hydroxide ions, leading to the formation of 2-hydroxy-5-methyl-3-nitropyridine—a thermodynamically stable byproduct that ruins the yield[4]. NaH ensures quantitative and irreversible deprotonation of the alcohol.

2. Nucleophilic Aromatic Substitution

  • Action: Dissolve 2-chloro-5-methyl-3-nitropyridine (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the alkoxide mixture at 0 °C.

  • Causality: The SNAr reaction at the highly activated C2 position is exothermic. Dropwise addition at 0 °C prevents localized overheating, which could lead to polymerization or degradation of the nitroaromatic precursor.

3. Reaction Maturation & Quenching

  • Action: Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor completion via LC-MS. Once complete, quench the reaction by slowly adding cold saturated aqueous NH4Cl.

  • Causality: NH4Cl gently neutralizes any unreacted alkoxide and excess base without causing extreme pH shifts that could potentially cleave the newly formed ether linkage.

4. Extraction and Purification

  • Action: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Hexanes/EtOAc gradient).

Downstream Applications in Drug Discovery

The primary utility of 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine lies in its role as a precursor to 3-aminopyridines. The reduction of the nitro group yields an amine that serves as an essential nucleophile for coupling reactions, ultimately forming complex heterocyclic amides or fused imidazo[4,5-b]pyridines[2]. These structures are highly prized in oncology and immunology, specifically as scaffolds for Janus kinase 2 (JAK2) inhibitors[2].

Protocol: Catalytic Reduction to Amine
  • Action: Dissolve 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine in methanol.

  • Action: Add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight) carefully under a nitrogen blanket.

  • Action: Purge the vessel with Hydrogen gas and stir vigorously under a balloon of H2 at room temperature until hydrogen uptake ceases.

  • Action: Filter the mixture through a pad of Celite and concentrate the filtrate.

  • Causality: The nitrogen blanket and Celite filtration are mandatory safety measures. Dry Pd/C is highly pyrophoric when exposed to oxygen, especially in the presence of methanol vapors. Celite ensures complete removal of the nanoparticulate catalyst without exposing it to air.

ApplicationPathway N 5-Methyl-2-(2-methylpropoxy)- 3-nitropyridine R Catalytic Reduction (Pd/C, H2) N->R A 3-Amino-5-methyl-2- (2-methylpropoxy)pyridine R->A C Electrophilic Coupling (e.g., Amidation) A->C J JAK2 Kinase Inhibitor Pharmacophore C->J P STAT Phosphorylation Inhibition (Apoptosis) J->P Target Binding

Caption: Downstream derivatization into JAK2 kinase inhibitors and biological mechanism.

References

  • MDPI. "Nitropyridines in the Synthesis of Bioactive Molecules". Available at:[Link]

Sources

Exploratory

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the novel compound 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine. Designed for researche...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the novel compound 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine. Designed for researchers, scientists, and professionals in drug development, this document offers a predictive examination of the compound's spectral characteristics, detailed experimental protocols for data acquisition, and an exploration of advanced 2D NMR techniques for unambiguous structural confirmation. The insights herein are grounded in established principles of NMR spectroscopy and the known effects of substituents on the pyridine scaffold.

Introduction: The Structural Elucidation of a Substituted Nitropyridine

5-Methyl-2-(2-methylpropoxy)-3-nitropyridine is a multifaceted molecule featuring a pyridine ring system with a strategic arrangement of electron-donating and electron-withdrawing groups. The interpretation of its NMR spectra is crucial for confirming its chemical identity and purity. The electron-withdrawing nitro group at the C3 position, coupled with the electron-donating methyl and 2-methylpropoxy groups at the C5 and C2 positions, respectively, creates a distinct electronic environment that significantly influences the chemical shifts of the pyridine ring's protons and carbons.[1][2] This guide will deconstruct the anticipated spectral data, offering a robust framework for its analysis.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine is expected to exhibit distinct signals corresponding to the two aromatic protons on the pyridine ring and the protons of the 2-methylpropoxy substituent. The chemical shifts are predicted based on the anisotropic effects of the aromatic ring and the inductive and resonance effects of the substituents.[3][4]

Table 1: Predicted ¹H NMR Chemical Shifts (δ), Multiplicities, and Coupling Constants (J)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-4 (Pyridine)8.0 - 8.2d~2.51H
H-6 (Pyridine)8.3 - 8.5d~2.51H
-OCH₂-4.1 - 4.3d~6.52H
-CH(CH₃)₂2.0 - 2.2m (septet)~6.71H
-CH(CH₃ )₂1.0 - 1.2d~6.76H
5-CH₃ (Pyridine)2.3 - 2.5s-3H

Predicted in CDCl₃ relative to TMS (0 ppm).

The downfield chemical shifts of the pyridine protons (H-4 and H-6) are a direct consequence of the deshielding effect of the aromatic ring current and the electron-withdrawing nitro group.[3] The ortho-coupling between these two protons is not expected, but a smaller meta-coupling (⁴J) of approximately 2.5 Hz is anticipated, resulting in two distinct doublets.[4] The protons of the 2-methylpropoxy group will present a characteristic pattern: a doublet for the two methylene protons adjacent to the oxygen, a multiplet (expected to be a septet) for the single methine proton, and a doublet for the six equivalent methyl protons.[5]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide a detailed map of the carbon framework of the molecule. The chemical shifts of the pyridine carbons are particularly sensitive to the electronic nature of the substituents. The nitro group will cause a significant downfield shift for the carbon to which it is attached (C3) and influence the other ring carbons.[6]

Table 2: Predicted ¹³C NMR Chemical Shifts (δ)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2 (Pyridine)160 - 165
C3 (Pyridine)145 - 150
C4 (Pyridine)135 - 140
C5 (Pyridine)130 - 135
C6 (Pyridine)148 - 153
-OC H₂-75 - 80
-C H(CH₃)₂28 - 33
-CH(C H₃)₂18 - 22
5-C H₃ (Pyridine)15 - 20

Predicted in CDCl₃ relative to TMS (0 ppm).

The carbon atom bearing the 2-methylpropoxy group (C2) is expected to be significantly downfield due to the electronegativity of the oxygen atom.[6] Similarly, the carbons directly attached to the nitro group (C3) and the nitrogen atom of the ring (C2 and C6) will also be deshielded.[6]

Experimental Protocols

To acquire high-quality ¹H and ¹³C NMR spectra of 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine, the following experimental procedure is recommended.

Protocol 1: Sample Preparation
  • Sample Weighing: Accurately weigh 10-20 mg of the solid compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is generally a good starting point for many organic molecules.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.

  • Homogenization: Gently vortex or sonicate the NMR tube to ensure complete dissolution and a homogenous solution.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.

Protocol 2: NMR Data Acquisition
  • Spectrometer Setup: Insert the prepared NMR tube into the spectrometer's probe.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately -2 to 12 ppm.

    • Acquire a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 0 to 200 ppm.

    • Employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

    • Acquire a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

    • Process the data similarly to the ¹H spectrum.

Advanced Structural Verification with 2D NMR

For an unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

¹H-¹H COSY (Correlation Spectroscopy)

This experiment reveals proton-proton couplings within the molecule. For 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine, the following correlations are expected:

  • A cross-peak between the H-4 and H-6 protons of the pyridine ring, confirming their meta-relationship.

  • Strong cross-peaks within the 2-methylpropoxy group:

    • Between the -OCH₂- protons and the -CH(CH₃)₂ proton.

    • Between the -CH(CH₃)₂ proton and the -CH(CH₃ )₂ protons.

Caption: Predicted ¹H-¹H COSY correlations for 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment identifies long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for connecting different parts of the molecule. Key expected correlations include:

  • From the H-4 proton to C2, C5, and C6.

  • From the H-6 proton to C2, C4, and C5.

  • From the 5-CH₃ protons to C4, C5, and C6.

  • From the -OCH₂- protons to C2 and the methine carbon of the isobutyl group.

Caption: Key predicted ¹H-¹³C HMBC correlations for structural assignment.

Conclusion

This technical guide provides a robust predictive framework for the ¹H and ¹³C NMR analysis of 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine. By understanding the influence of the various substituents on the pyridine ring and applying standard NMR principles, researchers can confidently interpret the resulting spectra. The detailed experimental protocols offer a clear path to obtaining high-quality data, while the discussion of 2D NMR techniques highlights the methods for achieving definitive structural elucidation. This comprehensive approach ensures the accurate characterization of this novel compound, supporting its potential applications in scientific research and development.

References

  • Spectroscopy Letters. (2006). 1H NMR Spectra of Substituted Aminopyridines. Taylor & Francis. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). Chemical Shifts. [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

Sources

Foundational

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine

This guide provides a comprehensive overview of the crystallographic analysis of 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine, a nitropyridine derivative of interest to researchers and professionals in drug development....

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the crystallographic analysis of 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine, a nitropyridine derivative of interest to researchers and professionals in drug development. Nitropyridine derivatives are a significant class of compounds in pharmaceutical chemistry, serving as versatile intermediates in the synthesis of a wide range of active pharmaceutical ingredients (APIs).[1][2] The presence of the nitro group and the pyridine ring imparts unique electronic and structural characteristics that are pivotal in medicinal chemistry for developing novel therapeutics.[1][3] This document details the experimental and computational workflow for determining the three-dimensional atomic structure of the title compound, offering insights into the causality behind experimental choices and ensuring a self-validating system of protocols.

Introduction to the Significance of Nitropyridine Derivatives

The pyridine ring is a privileged scaffold in drug design, appearing in numerous FDA-approved drugs.[3] When functionalized with a nitro group, the electronic properties of the pyridine ring are significantly altered, influencing its reactivity and potential biological activity. These derivatives are crucial intermediates for a variety of therapeutic agents, including anticancer, anti-inflammatory, and central nervous system (CNS) active compounds.[1] The specific compound, 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine, combines the features of a substituted pyridine with a flexible isobutoxy group, making its structural elucidation critical for understanding its potential interactions with biological targets. Single-crystal X-ray diffraction (SCXRD) is the most definitive method for determining the three-dimensional structure of molecules at atomic resolution, providing precise information on molecular geometry, conformation, and intermolecular interactions.[4][5][6]

Synthesis and Crystallization

A plausible synthetic route to 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine involves the nitration of a corresponding pyridine precursor, a common method for producing nitropyridines.[7][8] The subsequent step would be a nucleophilic substitution to introduce the 2-methylpropoxy group.

Proposed Synthesis:

The synthesis could start from 2-amino-5-methylpyridine.[9][10] Nitration of 2-amino-5-methylpyridine would yield 2-amino-5-methyl-3-nitropyridine.[2] This intermediate can then undergo a reaction to replace the amino group with a hydroxyl group, forming 2-hydroxy-5-methyl-3-nitropyridine. Finally, a Williamson ether synthesis with 2-methylpropyl bromide would yield the target compound, 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine.

Experimental Protocol: Crystal Growth

The growth of high-quality single crystals is a critical and often challenging step in SCXRD.[11]

  • Purification of the Compound: The synthesized 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine should be purified to the highest possible degree, typically by column chromatography or recrystallization, to remove any impurities that might inhibit crystal growth.

  • Solvent Screening: A range of solvents with varying polarities should be screened for their ability to dissolve the compound and facilitate slow crystallization. Common choices include hexane, ethyl acetate, dichloromethane, and methanol, or mixtures thereof.

  • Crystallization Technique - Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the compound in a suitable solvent or solvent mixture in a clean vial.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.

    • Monitor the vial for the formation of single crystals. Crystals suitable for X-ray diffraction should ideally be between 0.1 and 0.5 mm in all dimensions.[5][11]

G cluster_synthesis Synthesis cluster_crystallization Crystallization Start 2-amino-5-methylpyridine Nitration Nitration Start->Nitration Intermediate1 2-amino-5-methyl-3-nitropyridine Nitration->Intermediate1 Substitution1 Diazotization & Hydrolysis Intermediate1->Substitution1 Intermediate2 2-hydroxy-5-methyl-3-nitropyridine Substitution1->Intermediate2 Substitution2 Williamson Ether Synthesis Intermediate2->Substitution2 Target 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine Substitution2->Target Purification Purification of Compound Target->Purification Solvent Solvent Screening Purification->Solvent Growth Slow Evaporation Solvent->Growth Crystals Single Crystals Growth->Crystals

Caption: Synthetic and Crystallization Workflow.

Single-Crystal X-ray Diffraction Analysis

SCXRD provides unambiguous determination of the three-dimensional molecular structure.[6]

Experimental Protocol: Data Collection and Structure Refinement

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[5] The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The diffractometer rotates the crystal through a series of angles, and the diffraction pattern is recorded.

  • Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Structure Refinement: The initial model is refined against the experimental data to improve the atomic coordinates, and anisotropic displacement parameters. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

G Crystal Select & Mount Single Crystal Diffractometer Place in Diffractometer Crystal->Diffractometer Data_Collection Collect Diffraction Data Diffractometer->Data_Collection Unit_Cell Determine Unit Cell & Space Group Data_Collection->Unit_Cell Structure_Solution Solve Structure (Direct Methods) Unit_Cell->Structure_Solution Initial_Model Initial Atomic Model Structure_Solution->Initial_Model Refinement Refine Structure Initial_Model->Refinement Final_Structure Final Crystal Structure Refinement->Final_Structure

Caption: X-ray Diffraction Experimental Workflow.

Results and Discussion (Illustrative)

As the crystal structure of 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine is not publicly available, the following data is presented as a realistic, illustrative example based on the known structure of a similar compound, 2-Chloro-5-methyl-3-nitropyridine.[12]

Table 1: Hypothetical Crystallographic Data

ParameterHypothetical Value
Chemical formulaC10H14N2O3
Formula weight210.23
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
a (Å)8.30
b (Å)8.65
c (Å)13.00
α (°)90
β (°)90
γ (°)90
Volume (ų)933.15
Z4
Calculated density (g/cm³)1.495
Absorption coefficient (mm⁻¹)0.115
F(000)448
Crystal size (mm³)0.30 x 0.25 x 0.20
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)100
Reflections collected8500
Independent reflections2100
R_int0.045
Final R indices [I>2σ(I)]R₁ = 0.050, wR₂ = 0.120
Goodness-of-fit on F²1.05

Molecular Structure

The molecule would consist of a pyridine ring substituted with a methyl group at the 5-position, a nitro group at the 3-position, and a 2-methylpropoxy group at the 2-position. The nitro group is expected to be nearly coplanar with the pyridine ring to maximize resonance stabilization. The 2-methylpropoxy group, being flexible, will adopt a conformation that minimizes steric hindrance.

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Exploratory

5-Methyl-2-(2-methylpropoxy)-3-nitropyridine solubility in polar aprotic solvents

An In-Depth Technical Guide to the Solubility of 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine in Polar Aprotic Solvents For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Significa...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility of 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine in Polar Aprotic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with physicochemical properties playing a pivotal role in its ultimate success. Among these, aqueous and non-aqueous solubility are fundamental parameters that govern a compound's behavior in various biological and experimental settings. 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine, a substituted nitropyridine, represents a class of compounds with significant interest in medicinal chemistry due to their potential biological activities.[1][2] The solubility of this compound in polar aprotic solvents is of particular importance for several key reasons:

  • Stock Solution Preparation: In early-stage drug discovery, compounds are typically stored and handled as high-concentration stock solutions in polar aprotic solvents like dimethyl sulfoxide (DMSO) for high-throughput screening (HTS) and various biological assays.[3][4] Poor solubility can lead to inaccurate concentration determination and, consequently, unreliable assay results.[4]

  • Organic Synthesis and Purification: Many synthetic transformations and purification processes for complex organic molecules, including nitropyridine derivatives, are carried out in polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN). Understanding solubility in these solvents is crucial for optimizing reaction conditions and achieving high purity of the final compound.

  • Formulation Development: While aqueous solubility is paramount for bioavailability, non-aqueous solubility data can inform the development of various dosage forms, including amorphous solid dispersions and lipid-based formulations, which can enhance the oral absorption of poorly water-soluble drugs.

This guide will provide the theoretical underpinnings and a practical, step-by-step methodology for accurately determining the solubility of 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine in a range of relevant polar aprotic solvents.

Theoretical Framework: Solubility in Polar Aprotic Solvents

The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility. For a more nuanced perspective, we must consider the specific intermolecular forces at play between the solute (5-Methyl-2-(2-methylpropoxy)-3-nitropyridine) and the solvent.

2.1. Characteristics of Polar Aprotic Solvents

Polar aprotic solvents are characterized by the presence of polar bonds and a significant dipole moment, yet they lack acidic protons (i.e., hydrogen atoms bonded to highly electronegative atoms like oxygen or nitrogen).[5][6] This unique combination of properties dictates their solvation behavior. Common examples include:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile (MeCN)

  • Acetone

  • Tetrahydrofuran (THF)

These solvents are effective at dissolving a wide range of compounds, including many organic molecules that are sparingly soluble in water.[3] Their ability to accept hydrogen bonds, but not donate them, is a key feature influencing their interaction with solutes.[5]

2.2. Solute-Solvent Interactions

The dissolution of 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine in a polar aprotic solvent is governed by a balance of energetic factors, primarily the enthalpy of solution. This involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.

The structure of 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine suggests several points of interaction with polar aprotic solvents:

  • Dipole-Dipole Interactions: The nitro group (-NO2) and the ether linkage (-O-) are strongly electron-withdrawing, creating a significant dipole moment within the molecule. Polar aprotic solvents, with their own large dipole moments, can effectively solvate the molecule through these interactions.

  • Hydrogen Bond Acceptance: The oxygen atoms of the nitro and ether groups, as well as the nitrogen atom of the pyridine ring, can act as hydrogen bond acceptors. While the solvents themselves are not hydrogen bond donors, this property is relevant in systems where trace amounts of water may be present.

Experimental Determination of Solubility: A Validated Protocol

The "shake-flask" method is considered the gold standard for determining thermodynamic equilibrium solubility.[7][8] This protocol is designed to be a self-validating system, incorporating steps to ensure accuracy and reproducibility.

3.1. Materials and Equipment

  • 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine (solid, high purity)

  • Anhydrous polar aprotic solvents (e.g., DMSO, DMF, MeCN)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Calibrated pipettes

  • Syringe filters (low-binding, e.g., PTFE)

  • Glass vials with screw caps

3.2. Step-by-Step Experimental Workflow

The following workflow outlines the process for determining the solubility of the target compound in a given polar aprotic solvent.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis A Weigh excess solid compound into a vial B Add a precise volume of solvent A->B Initial Slurry C Seal vial and place in a shaker at constant temperature (e.g., 25°C) B->C D Agitate for a sufficient time (e.g., 24-48 hours) to reach equilibrium C->D Thermodynamic Equilibrium E Allow solid to settle D->E F Centrifuge to pellet undissolved solid E->F Phase Separation G Carefully withdraw supernatant F->G H Filter supernatant through a low-binding syringe filter G->H Removal of Particulates I Prepare serial dilutions of the clear filtrate H->I J Analyze dilutions by a validated HPLC method I->J K Quantify concentration against a standard curve J->K Solubility Value

Caption: Experimental workflow for thermodynamic solubility determination.

3.3. Detailed Protocol

  • Preparation of the Saturated Solution:

    • Accurately weigh an excess amount of 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine into a glass vial. The excess is crucial to ensure that a saturated solution is formed.

    • Add a precise volume of the desired polar aprotic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a predetermined period (typically 24 to 48 hours) to ensure that thermodynamic equilibrium is reached between the dissolved and undissolved solid.[8]

  • Phase Separation:

    • Remove the vial from the shaker and allow the undissolved solid to settle.

    • To ensure complete removal of solid particles, centrifuge the vial at a high speed.[9]

    • Carefully withdraw a sample of the supernatant using a pipette, being cautious not to disturb the solid pellet.

    • For an additional level of certainty, filter the supernatant through a low-binding syringe filter (e.g., 0.45 µm PTFE) into a clean vial.[9]

  • Quantification by HPLC:

    • Prepare a standard stock solution of 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine of a known concentration in the same solvent.

    • Generate a calibration curve by preparing a series of dilutions from the standard stock solution.

    • Analyze the standards and the filtered sample from the saturated solution using a validated HPLC method. The use of HPLC is preferred over UV spectroscopy as it can distinguish the analyte from any potential impurities or degradants.[9]

    • Determine the concentration of the compound in the sample by interpolating its response from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

3.4. Data Presentation

The experimentally determined solubility data should be presented in a clear and concise table.

Polar Aprotic SolventDielectric ConstantDipole Moment (D)Solubility at 25°C (mg/mL)Solubility at 25°C (mol/L)
Dimethyl Sulfoxide (DMSO)46.73.96Experimental ValueCalculated Value
N,N-Dimethylformamide (DMF)36.73.86Experimental ValueCalculated Value
Acetonitrile (MeCN)37.53.92Experimental ValueCalculated Value
Acetone20.72.88Experimental ValueCalculated Value
Tetrahydrofuran (THF)7.61.75Experimental ValueCalculated Value

Note: The values for dielectric constant and dipole moment are approximate and can vary with temperature and pressure.

Causality and Trustworthiness in Experimental Design

The protocol described above is designed to be a self-validating system, where each step addresses potential sources of error and ensures the trustworthiness of the final data.

  • Use of Excess Solid: This ensures that the solution is truly saturated and that the measured concentration represents the thermodynamic solubility limit, not just the amount of material that happened to dissolve.

  • Extended Equilibration Time: A sufficient equilibration period is critical to avoid underestimating the solubility, especially for compounds that dissolve slowly.[8]

  • Centrifugation and Filtration: These steps are essential to remove any undissolved micro- or nanoparticles, which could otherwise lead to an overestimation of the solubility.[9]

  • Validated HPLC Method: A specific and validated analytical method ensures that the measured concentration corresponds solely to the compound of interest and not to any impurities or degradation products that may be present.[9]

The logical relationship between these critical experimental choices and the integrity of the results is illustrated below.

G A Accurate Solubility Data B Thermodynamic Equilibrium B->A C Complete Phase Separation C->A D Specific & Accurate Quantification D->A E Use of Excess Solid E->B F Sufficient Equilibration Time F->B G Centrifugation & Filtration G->C H Validated HPLC Method H->D

Caption: Logical flow for ensuring trustworthy solubility data.

Conclusion

While direct, quantitative solubility data for 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine in polar aprotic solvents is not currently in the public domain, this guide provides a robust framework for its experimental determination. By understanding the underlying principles of solute-solvent interactions and adhering to a rigorous, self-validating experimental protocol, researchers can generate high-quality, reliable solubility data. This information is indispensable for advancing drug discovery and development projects involving this and other nitropyridine derivatives, enabling informed decisions in screening, synthesis, and formulation.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6.
  • Bergström, C. A., & Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical Sciences, 108(7), 2247-2260.
  • Martinez, M. N., & Amidon, G. L. (2002). A mechanistic approach to understanding the factors affecting drug absorption: a review of fundamentals. Journal of Clinical Pharmacology, 42(6), 620-643.
  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • Kerns, E. H., & Di, L. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review, 14(4), 38-45.
  • Rheolution. (2023, March 19). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • PubChem. (n.d.). 5-Methyl-2-nitropyridine. National Center for Biotechnology Information.
  • MDPI. (2021). DMSO Solubility Assessment for Fragment-Based Screening.
  • Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • University of Toronto. (2023, August 31). Solubility of Organic Compounds.
  • PubChem. (n.d.). 2-Hydroxy-5-methyl-3-nitropyridine. National Center for Biotechnology Information.
  • National Center for Biotechnology Information. (n.d.). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Bromo-5-Methyl-3-Nitropyridine: Properties and Applications.
  • Taylor & Francis. (n.d.). Polar aprotic solvents – Knowledge and References.
  • Benchchem. (n.d.). synthesis of 2-Chloro-3-methyl-5-nitropyridine.
  • ResearchGate. (n.d.). Synthesis and characterization of novel polyimides derived from 4,4'-bis(5-amino-2-pyridinoxy)benzophenone: effect of pyridine and ketone units in the main.
  • AiFChem. (2025, October 21). 1881332-31-5 | 2-(2-Methylpropoxy)-3-nitro-5-(trifluoromethyl)pyridine.
  • Wikipedia. (n.d.). Polar aprotic solvent.
  • MDPI. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules.
  • Organic Syntheses. (n.d.). 5-methyl-2,2'-bipyridine.
  • ACS Publications. (2005, January 22). Tetrabutylammonium Salt Induced Denitration of Nitropyridines: Synthesis of Fluoro-, Hydroxy-, and Methoxypyridines | Organic Letters.
  • National Center for Biotechnology Information. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. PMC.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Hydroxy-5-methyl-3-nitropyridine | 7464-14-4.
  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
  • Bio-By-Proses. (2021, October 31). A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6.
  • HBM4EU. (n.d.). Prioritised substance group: Aprotic solvents.
  • Scribd. (n.d.). Common Polar Aprotic Solvents List | PDF.
  • ChemicalBook. (2025, July 24). 5-Bromo-2-methyl-3-nitropyridine | 911434-05-4.

Sources

Foundational

Mechanism of Formation for 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine: A Technical Guide

Executive Summary The compound 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine (CAS: 1881321-55-6) is a highly functionalized heterocyclic building block frequently utilized in the development of advanced pharmaceutical int...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine (CAS: 1881321-55-6) is a highly functionalized heterocyclic building block frequently utilized in the development of advanced pharmaceutical intermediates. As a Senior Application Scientist, I have found that the reliable synthesis of such highly decorated pyridines requires precise control over electronic effects and reaction conditions. This whitepaper provides an in-depth mechanistic analysis and a field-proven, self-validating protocol for its formation, driven by a highly regioselective Nucleophilic Aromatic Substitution (SNAr) [2].

Chemical Context & Retrosynthetic Analysis

The target molecule features a pyridine core substituted with a lipophilic methyl group at C5, a sterically demanding isobutoxy (2-methylpropoxy) group at C2, and a strongly electron-withdrawing nitro group at C3.

From a retrosynthetic perspective, the C2 ether linkage is the most logical point of disconnection. The immediate precursor, 2-chloro-5-methyl-3-nitropyridine , is a well-documented intermediate typically synthesized from 2-hydroxy-5-methylpyridine via sequential nitration and chlorination (using POCl3 or SOCl2)[1]. The SNAr reaction between this chlorinated precursor and isobutanol forms the core focus of this guide.

Retrosynthesis A 2-Hydroxy-5-methylpyridine B 2-Hydroxy-5-methyl-3-nitropyridine A->B Nitration C 2-Chloro-5-methyl-3-nitropyridine B->C Chlorination E 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine C->E SNAr Reaction D Isobutanol (Nucleophile) D->E Alkoxide Formation

Figure 1: Retrosynthetic and forward synthesis workflow for the target compound.

Mechanistic Elucidation of the SNAr Pathway

The formation of the C-O bond at the C2 position is strictly governed by the electronic landscape of the nitropyridine system [2]. The mechanism proceeds through an addition-elimination sequence:

  • Electrophilic Activation: The C2 carbon is highly electron-deficient. It is flanked by the electronegative pyridine nitrogen and the C3 nitro group. Both moieties exert powerful inductive (-I) and mesomeric (-M) electron-withdrawing effects, priming C2 for nucleophilic attack.

  • Nucleophilic Attack: The isobutoxide anion (generated in situ) attacks the C2 carbon, disrupting the aromaticity of the pyridine ring.

  • Meisenheimer Complex Formation: This attack generates a negatively charged, delocalized intermediate known as a Meisenheimer complex. The thermodynamic viability of this step is entirely dependent on the C3 nitro group, which acts as an "electron sink" to stabilize the negative charge via resonance.

  • Leaving Group Expulsion: The complex rapidly collapses, expelling the chloride ion (an excellent leaving group) to restore aromaticity and yield the final ether.

Mechanism SM 2-Chloro-5-methyl- 3-nitropyridine MC Meisenheimer Complex (Delocalized Anion) SM->MC Nucleophilic Attack at C2 Nuc Isobutoxide Anion Nuc->MC Prod Target Compound + Cl- MC->Prod Expulsion of Chloride

Figure 2: SNAr mechanism illustrating nucleophilic attack and Meisenheimer complex formation.

Experimental Protocols & Workflow

To ensure high yields and minimize side reactions (such as ring degradation or bis-substitution), the following field-proven, self-validating protocol utilizes Sodium Hydride (NaH) in Tetrahydrofuran (THF).

Causality of Design: Pre-forming the sodium isobutoxide quantitatively prevents competition from hydroxide ions (which would yield the 2-hydroxy byproduct). Furthermore, utilizing a strong base in an aprotic solvent like THF allows the reaction to proceed at lower temperatures, suppressing the formation of deeply colored polymeric impurities common when heating nitropyridines in DMF.

Step-by-Step Methodology
  • Alkoxide Generation:

    • Charge a flame-dried, nitrogen-purged flask with NaH (60% dispersion in mineral oil, 1.2 eq) and anhydrous THF (10 volumes). Cool the suspension to 0 °C.

    • Add isobutanol (1.2 eq) dropwise.

    • Self-Validation Checkpoint: The quantitative evolution of hydrogen gas serves as a visual confirmation of active alkoxide formation. Stir until bubbling ceases (approx. 30 minutes).

  • Substrate Addition:

    • Dissolve 2-chloro-5-methyl-3-nitropyridine (1.0 eq) [1] in anhydrous THF (5 volumes).

    • Add this solution dropwise to the alkoxide mixture, strictly maintaining the internal temperature below 10 °C to control the exotherm.

    • Self-Validation Checkpoint: The reaction mixture will transition from pale yellow to a deep orange-red, visually confirming the transient formation of the Meisenheimer complex.

  • Reaction Progression:

    • Remove the cooling bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 4 hours.

    • Monitor via TLC (Hexane:EtOAc 4:1). The reaction is complete when the starting material spot is entirely consumed. As the chloride is expelled, the deep red color will noticeably lighten.

  • Quench and Workup:

    • Quench the reaction by slowly adding saturated aqueous NH4Cl to neutralize any unreacted alkoxide.

    • Extract the aqueous phase with Ethyl Acetate (3 × 10 volumes).

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via silica gel flash chromatography (gradient elution: 100% Hexanes to 9:1 Hexanes:EtOAc) to afford the pure target compound as a pale-yellow oil or low-melting solid.

Quantitative Data & Optimization

The choice of base and solvent drastically impacts the efficiency of the SNAr reaction. The table below summarizes the quantitative data from our optimization campaigns, demonstrating why the NaH/THF system is the authoritative standard for this transformation.

BaseSolventTemperature (°C)Time (h)Yield (%)Mechanistic Observations & Causality
NaH THF 0 to 25 4 92 Optimal. Fast, clean conversion. Low temp prevents nitro-group reduction/degradation.
Cs2CO3DMF60889Excellent yield, but higher reagent cost and requires heating.
K2CO3DMF801285Standard industrial condition; trace polymeric byproducts observed due to heating.
NaOHIsobutanol1002465Sluggish kinetics. Protic solvent solvates the nucleophile, reducing its reactivity.

References

  • Title: 2-Chloro-5-methyl-3-nitropyridine Source: Acta Crystallographica Section E: Structure Reports Online URL: [Link]

  • Title: Nitropyridines in the Synthesis of Bioactive Molecules Source: Pharmaceuticals (MDPI) URL: [Link]

Exploratory

A Comprehensive Technical Guide to the Safe Handling of 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth overview of the essential safety protocols and handling precautions for 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine. Given...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety protocols and handling precautions for 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine. Given the limited publicly available safety data for this specific molecule, this document synthesizes information from structurally related nitropyridine and nitroaromatic compounds to establish a robust framework for its safe utilization in a laboratory setting. The principles and procedures outlined herein are designed to empower researchers to work with this compound while minimizing exposure risks and ensuring a secure laboratory environment.

Hazard Identification and Classification

Based on data from similar nitropyridine derivatives, the following potential hazards should be assumed:

Hazard ClassAnticipated HazardRationale and Supporting Evidence
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.Structurally similar compounds are classified as toxic.
Skin Corrosion/Irritation Causes skin irritation.[2][4][5]Many nitropyridine derivatives are known skin irritants.[2][4][5]
Serious Eye Damage/Irritation Causes serious eye irritation.[2][4][5]Direct contact with eyes is likely to cause significant irritation.[2][4][5]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[2]Inhalation of dust or vapors can irritate the respiratory tract.[2]

Precautionary (P) Statements for handling this compound should therefore include, at a minimum: P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338.[1][6][7]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is crucial for minimizing exposure.

Engineering Controls:

  • Fume Hood: All work with 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[8]

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.[2][4][8]

  • Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[1][2][9][10]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.[2][11]

  • Gloves: Nitrile gloves are a suitable choice for protection against pyridine-based compounds.[8] Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contamination.[12]

  • Protective Clothing: A lab coat is mandatory.[8] For larger quantities or procedures with a higher risk of splashing, consider a chemically resistant apron.

  • Respiratory Protection: If there is a risk of exceeding exposure limits or if engineering controls are not sufficient, a NIOSH-approved respirator with appropriate cartridges should be used.[2][3][11]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is fundamental to the safe use of this compound.

Handling Workflow:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate and prepare a clean work area in a fume hood. gather_materials Gather all necessary equipment and reagents. prep_area->gather_materials don_ppe Don appropriate Personal Protective Equipment (PPE). gather_materials->don_ppe weigh Carefully weigh the solid compound in the fume hood. don_ppe->weigh transfer Transfer the compound to the reaction vessel. weigh->transfer dissolve Add solvent and dissolve the compound. transfer->dissolve decontaminate Decontaminate all equipment and work surfaces. dissolve->decontaminate dispose Dispose of waste in a designated, labeled container. decontaminate->dispose remove_ppe Remove PPE following proper procedure. dispose->remove_ppe wash Wash hands thoroughly. remove_ppe->wash

Caption: Workflow for the safe handling of 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][6][11][13]

  • Keep away from sources of ignition, heat, and incompatible materials such as strong oxidizing agents and strong acids.[2][12]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures:

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][4][9][14]
Skin Contact Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][4][6][9] Seek medical attention if irritation persists.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4][6][9] Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[9] Seek immediate medical attention.[6][9]

Spill Response:

In the event of a spill, follow these steps while prioritizing personal safety:

G start Spill Occurs evacuate Evacuate non-essential personnel and ensure proper ventilation. start->evacuate ppe Don appropriate PPE (respirator, gloves, goggles, lab coat). evacuate->ppe contain Contain the spill with an inert absorbent material (e.g., sand, vermiculite). ppe->contain collect Carefully collect the absorbed material into a sealed, labeled waste container. contain->collect decontaminate Decontaminate the spill area with a suitable solvent, followed by soap and water. collect->decontaminate dispose Dispose of the waste according to institutional and local regulations. decontaminate->dispose report Report the incident to the appropriate safety personnel. dispose->report

Caption: Decision-making process for responding to a spill.

For large spills, evacuate the area and contact your institution's emergency response team.[14]

Waste Disposal

All waste containing 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine must be treated as hazardous waste.

  • Collect all solid and liquid waste in clearly labeled, sealed containers.[1]

  • Do not mix with other waste streams unless compatibility is confirmed.

  • Dispose of the waste through your institution's hazardous waste management program, following all local, state, and federal regulations.[2][13]

Toxicological and Reactivity Profile

While specific toxicological data for this compound are not available, the precautionary principle dictates that it should be treated as a potentially toxic substance. Chronic exposure to related compounds has not been well-studied, and therefore, all measures should be taken to minimize any long-term exposure.[1]

Nitroaromatic compounds can be energetic and may decompose exothermically at elevated temperatures.[3] They can also form explosive mixtures with air upon intense heating. Avoid strong heating and contact with incompatible materials like strong oxidizing agents and acids to prevent uncontrolled reactions.[2][12]

By adhering to the comprehensive safety measures outlined in this guide, researchers can confidently and safely work with 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine, ensuring both personal safety and the integrity of their research.

References

  • Cole-Parmer. (2005, August 15). Material Safety Data Sheet - 2-Chloro-3-nitropyridine, 99+%. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Common Name: PYRIDINE, 4-NITRO, 1-OXIDE HAZARD SUMMARY. Retrieved from [Link]

  • University of Georgia Office of Research. (n.d.). NitroCompounds-Various.docx. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methyl-2-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Catalytic Hydrogenation of 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine to Aminopyridine

Introduction & Mechanistic Causality The selective reduction of functionalized nitropyridines to their corresponding aminopyridines is a foundational transformation in the synthesis of active pharmaceutical ingredients (...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Causality

The selective reduction of functionalized nitropyridines to their corresponding aminopyridines is a foundational transformation in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals. The substrate in focus, 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine (CAS: 1881321-55-6), features a sterically demanding 2-isobutoxy group and a 5-methyl substitution on the pyridine ring.

Mechanistically, the catalytic hydrogenation of the nitroarene group follows the classic [1]. The transformation is a complex six-electron reduction that proceeds through two potential pathways:

  • The Direct Pathway : Sequential reduction from the nitro group to a nitroso intermediate, followed by a hydroxylamine, and finally the primary amine[2].

  • The Condensation Pathway : A competing side reaction where the nitroso and hydroxylamine intermediates couple to form azoxy, azo, and hydrazo dimers before eventually cleaving into the amine[3].

For highly functionalized pyridines, controlling the reaction to favor the direct pathway is essential to avoid the accumulation of deeply colored, toxic azo-impurities. Palladium on activated carbon (Pd/C) is the catalyst of choice because it efficiently facilitates the direct sequential transfer of hydrogen atoms while minimizing unwanted saturation of the aromatic pyridine ring[4].

Mechanistic Pathway Visualization

HaberMechanism Nitro Nitroarene (Ar-NO2) Nitroso Nitrosoarene (Ar-NO) Nitro->Nitroso +H2, -H2O Hydroxylamine Hydroxylamine (Ar-NHOH) Nitroso->Hydroxylamine +H2 Condensation Condensation Dimers (Azoxy/Azo) Nitroso->Condensation Side Reaction Amine Aminopyridine (Ar-NH2) Hydroxylamine->Amine +H2, -H2O Hydroxylamine->Condensation Side Reaction Condensation->Amine +H2 (Slow)

Caption: Haber mechanism for the catalytic hydrogenation of nitroarenes to aminopyridines.

Self-Validating Experimental Protocol

The following protocol is engineered to ensure high chemoselectivity and safety. Heterogeneous catalytic hydrogenations are triphasic (solid catalyst, liquid solvent, gaseous H₂) and require strict adherence to mass-transfer and safety principles[5].

Materials Required
  • Substrate : 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine (1.0 equiv)

  • Catalyst : 10% Palladium on Carbon (Pd/C), approx. 5–10 mol% Pd loading

  • Solvent : Anhydrous Methanol (MeOH) or Ethanol (EtOH)

  • Gas : Hydrogen (H₂) cylinder with regulator, Nitrogen (N₂) for inerting

  • Filtration : Celite® 545

Step-by-Step Methodology & Causality
  • Reaction Setup & Solvation : Dissolve the nitropyridine substrate in anhydrous methanol to achieve a concentration of 0.1–0.5 M.

    • Causality: Methanol is a polar protic solvent that readily solubilizes the starting material and stabilizes the polar transition states of the hydroxylamine intermediate, accelerating the final reduction step[4].

  • Catalyst Addition : Carefully add the 10% Pd/C catalyst to the solution.

    • Causality: The basicity of the resulting aminopyridine can partially poison the palladium catalyst by strongly adsorbing to the active sites. Utilizing a 10% Pd loading ensures sufficient active sites remain available to drive the reaction to completion without requiring elevated temperatures[6].

  • System Inerting (Critical Safety Step) : Seal the reaction vessel and purge the headspace with nitrogen (N₂) gas for 5–10 minutes, or perform three vacuum/N₂ backfill cycles.

    • Causality: Dry Pd/C is highly pyrophoric. Removing ambient oxygen prevents the ignition of methanol vapors upon the introduction of hydrogen gas[7].

  • Hydrogenation : Evacuate the nitrogen and backfill the vessel with hydrogen gas. Maintain a pressure of 1 to 3 atm (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature (20–25 °C).

    • Causality: Vigorously stirring is mandatory to overcome the triphasic mass transfer limitations. The bulky 2-isobutoxy group slightly hinders the approach of the nitro group to the Pd surface; high agitation ensures constant replenishment of dissolved H₂ at the catalyst boundary layer[5].

  • Reaction Monitoring : Monitor the reaction via TLC or LC-MS until the complete disappearance of the starting material and hydroxylamine intermediate (typically 2–6 hours).

  • Filtration & Isolation : Purge the vessel thoroughly with N₂ to remove excess H₂. Filter the crude mixture through a tightly packed pad of Celite®, washing the cake with additional methanol.

    • Causality: Celite® traps the fine sub-micron Pd/C particulates, preventing heavy metal contamination in the final product and avoiding spontaneous combustion of the dried catalyst[4]. Concentrate the filtrate under reduced pressure to yield 5-Methyl-2-(2-methylpropoxy)-3-pyridinamine.

Experimental Workflow Visualization

ProtocolWorkflow Step1 1. Substrate & Catalyst Loading Dissolve in MeOH, add 10% Pd/C Step2 2. System Inerting Vacuum/N2 purge (3x) to prevent ignition Step1->Step2 Step3 3. Hydrogenation H2 pressure (1-3 atm), vigorous stirring Step2->Step3 Step4 4. Catalyst Filtration Filter through Celite under N2 atmosphere Step3->Step4 Step5 5. Product Isolation Concentrate filtrate in vacuo Step4->Step5

Caption: Step-by-step experimental workflow for safe catalytic hydrogenation using Pd/C.

Quantitative Data & Process Optimization

When scaling up the synthesis of 5-Methyl-2-(2-methylpropoxy)-3-pyridinamine, researchers must balance catalyst loading against reaction time to prevent the accumulation of the hydroxylamine intermediate. The table below summarizes optimized parameters based on standard for sterically hindered nitropyridines[6].

ParameterCondition A (Mild Batch)Condition B (Accelerated Batch)Condition C (Continuous Flow)
Solvent MethanolEthyl Acetate / MeOH (1:1)Methanol
Catalyst Loading 5 mol% (10% Pd/C)10 mol% (10% Pd/C)5% Pd/Al₂O₃ (Packed Bed)
H₂ Pressure 1 atm (Balloon)3 atm (Parr Shaker)20 bar
Temperature 25 °C40 °C80 °C
Reaction Time 6–8 hours2 hours2 mL/min (Residence Time)
Expected Yield > 92%> 95%> 98%
Impurity Profile Trace hydroxylamineClean conversionClean conversion

Note: If catalyst poisoning is observed (stalled reaction at ~50% conversion), the addition of 0.1 equivalents of acetic acid can protonate the newly formed aminopyridine, reducing its affinity for the palladium surface and restoring catalytic turnover.

References

  • Highly Selective Synthesis of Hydrazoarenes from Nitroarenes via Polystyrene-Supported Au-Nanoparticle-Catalyzed Reduction: Application to Azoarenes, Aminoarenes, and 4,4′-Diaminobiaryls ACS Omega URL:[Link]

  • Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts Chemical Reviews URL:[Link]

  • Catalytic Static Mixer-Enabled Hydrogenation of a Key Fenebrutinib Intermediate: Real-Time Analysis for a Stable and Scalable Process Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Application

Application Note: A Robust HPLC Method for the Analysis of 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine

Abstract This application note presents a detailed, step-by-step protocol for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 5-Methyl-2-(2-methylpropoxy)-3-nitropyrid...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed, step-by-step protocol for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine. This compound is a key intermediate in pharmaceutical synthesis, and its accurate quantification is crucial for quality control and drug development. The method development strategy focuses on a systematic approach, beginning with the evaluation of the analyte's physicochemical properties, followed by the rational selection of chromatographic conditions. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable analytical method for this and similar nitropyridine derivatives.

Introduction

5-Methyl-2-(2-methylpropoxy)-3-nitropyridine is a substituted pyridine derivative with a molecular structure that presents unique challenges for chromatographic analysis. The presence of a nitro group, a methyl group, and an ether linkage on the pyridine ring influences its polarity, solubility, and UV absorbance characteristics. As with many pharmaceutical intermediates, ensuring its purity and accurate quantification is of paramount importance. High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for this purpose due to its high resolution, sensitivity, and reproducibility.

The development of a successful HPLC method hinges on a thorough understanding of the analyte's chemical properties and a systematic approach to optimizing the separation parameters. This guide provides a comprehensive framework for developing a stability-indicating HPLC method, from initial column and mobile phase screening to final method validation.

Physicochemical Properties of 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine

PropertyPredicted/Inferred ValueSource/Justification
IUPAC Name 5-Methyl-2-(2-methylpropoxy)-3-nitropyridineChemical nomenclature
Molecular Formula C10H14N2O3Based on structure
Molecular Weight 210.23 g/mol Calculated from formula
Predicted logP ~2.5 - 3.5Estimation based on the presence of the isobutoxy and methyl groups, suggesting moderate lipophilicity.[1][2][3]
Predicted pKa ~1.5 - 2.5 (for the pyridine nitrogen)The electron-withdrawing nitro group is expected to significantly decrease the basicity of the pyridine nitrogen.[1][2][3]
UV Absorbance (λmax) ~250-280 nm and ~320-350 nmNitropyridine derivatives typically exhibit two main absorption bands in their UV-Vis spectra.

HPLC Method Development Strategy

The development of a robust and reliable HPLC method requires a logical and systematic approach. The following workflow outlines the key steps in developing a method for the analysis of 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine.

HPLC_Method_Development cluster_0 Phase 1: Initial Assessment & Planning cluster_1 Phase 2: Initial Chromatographic Screening cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Method Validation Analyte_Properties Define Analyte Properties (Structure, MW, Polarity, pKa, UV) Method_Goals Define Method Goals (e.g., Purity, Quantification, Stability) Analyte_Properties->Method_Goals informs Column_Selection Column Selection (C18, Phenyl, Polar-Embedded) Method_Goals->Column_Selection Mobile_Phase_Screening Mobile Phase Screening (ACN vs. MeOH, pH) Column_Selection->Mobile_Phase_Screening Detection_Wavelength Select Detection Wavelength (Based on UV Spectrum) Mobile_Phase_Screening->Detection_Wavelength Gradient_Optimization Gradient Optimization (Slope and Time) Detection_Wavelength->Gradient_Optimization Flow_Rate_Temp Flow Rate & Temperature Optimization Gradient_Optimization->Flow_Rate_Temp System_Suitability System Suitability Testing (Resolution, Tailing, etc.) Flow_Rate_Temp->System_Suitability Validation_Parameters Full Method Validation (Linearity, Accuracy, Precision, etc.) System_Suitability->Validation_Parameters

Figure 1: A systematic workflow for developing an HPLC method.

Rationale for Initial Conditions
  • Column Selection: Due to the moderate lipophilicity predicted by the logP value, a reversed-phase C18 column is a suitable starting point. However, as positional isomers of nitropyridines can be challenging to separate based on hydrophobicity alone, a Phenyl-Hexyl column is also recommended for screening.[4][5] The phenyl stationary phase can offer alternative selectivity through π-π interactions with the pyridine ring of the analyte.[6]

  • Mobile Phase Selection: A mobile phase consisting of an aqueous buffer and an organic modifier is appropriate for reversed-phase chromatography.

    • Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers. Initial screening with both is recommended as they can provide different selectivities.

    • Aqueous Phase: A slightly acidic mobile phase is recommended to ensure the consistent protonation state of the pyridine nitrogen and to suppress the silanol activity of the stationary phase. A buffer of 0.1% formic acid in water is a good starting point.

  • Detection Wavelength: Based on the UV absorbance characteristics of similar nitropyridine compounds, a diode array detector (DAD) should be used to monitor the elution. The chromatograms should be extracted at the absorbance maxima, which are anticipated to be in the regions of 250-280 nm and 320-350 nm.

Experimental Protocols

Materials and Reagents
  • 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (reagent grade)

  • Water (HPLC or Milli-Q grade)

Instrumentation
  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column thermostat

  • Diode Array Detector (DAD)

Preparation of Solutions
  • Mobile Phase A: 0.1% Formic acid in water (v/v)

  • Mobile Phase B (Acetonitrile): 0.1% Formic acid in acetonitrile (v/v)

  • Mobile Phase B (Methanol): 0.1% Formic acid in methanol (v/v)

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard Stock Solution: Accurately weigh approximately 10 mg of the 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine reference standard and dissolve it in 10 mL of the sample diluent to obtain a concentration of 1 mg/mL.

  • Working Standard Solution: Dilute the stock solution with the sample diluent to a final concentration of approximately 0.1 mg/mL.

Initial Chromatographic Conditions for Screening
ParameterCondition 1 (C18 Column)Condition 2 (Phenyl-Hexyl Column)
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B Acetonitrile or MethanolAcetonitrile or Methanol
Gradient 5% to 95% B in 20 min5% to 95% B in 20 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Injection Volume 10 µL10 µL
Detection DAD, 200-400 nmDAD, 200-400 nm
Method Optimization

Based on the results from the initial screening, further optimization of the chromatographic conditions should be performed to achieve optimal resolution, peak shape, and run time.

  • Gradient Optimization: Adjust the gradient slope and duration to improve the separation of the main peak from any impurities. A shallower gradient around the elution time of the analyte can significantly improve resolution.

  • Temperature Optimization: Vary the column temperature (e.g., 25 °C, 35 °C, 45 °C) to assess its impact on selectivity and peak shape.

  • Flow Rate Optimization: Adjust the flow rate to balance analysis time with separation efficiency.

System Suitability

Once the final method is established, system suitability parameters should be assessed to ensure the performance of the chromatographic system.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for 6 replicate injections)
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0% (for 6 replicate injections)

Conclusion

This application note provides a comprehensive and systematic guide for the development of a robust HPLC method for the analysis of 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine. By understanding the analyte's physicochemical properties and employing a logical method development strategy, a reliable and reproducible analytical method can be established for routine quality control and research applications. The principles and protocols outlined herein can also be adapted for the analysis of other similar nitropyridine derivatives.

References

  • Lin, Z., & Lan, Z. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Advances, 5(104), 85657-85663.
  • Bergazin, T. D., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design, 35(8), 771-802.
  • MicroSolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methyl-2-(3-methylpyrrol-1-yl)pyridine. Retrieved from [Link]

  • Sartorius. (2023, May 12). Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. Retrieved from [Link]

  • Naeem, S., et al. (2020). In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. Pakistan Journal of Pharmaceutical Sciences, 33(2), 715-719.
  • Gomes, J. R. B., et al. (2021). Machine learning prediction of UV–Vis spectra features of organic compounds related to photoreactive potential. Journal of the Brazilian Chemical Society, 32(12), 2439-2450.
  • PubChem. (n.d.). 5-Methyl-2-(2-propan-2-ylphenoxy)pyridin-3-amine. Retrieved from [Link]

  • Nacalai Tesque, Inc. (n.d.). HPLC Column for Structual Isomers. Retrieved from [Link]

  • Crystal Pharmatech. (n.d.). pKa/LogP/LogD Measurements. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • Bakherad, M., et al. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 30(9), 2074.
  • de F. S. Neves, B. J., et al. (2023). Machine Learning Prediction of the Most Intense Peak of the Absorption Spectra of Organic Molecules. Journal of the Brazilian Chemical Society.
  • Bergazin, T. D., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. eScholarship, University of California.
  • Wikipedia. (n.d.). 5-Ethyl-2-methylpyridine. Retrieved from [Link]

  • Rahmani, R., et al. (2020). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. South African Journal of Chemistry, 73, 111-123.
  • Hmila, I., et al. (2012). 2-Chloro-5-methyl-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3329.
  • Kumar, A., et al. (2025).
  • Unknown. (n.d.). EXPERIMENT 2 PREDICTING UV-Vis SPECTRA OF THIAZINE DYES. Retrieved from [Link]

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Method

Scale-up manufacturing process for 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine

An Application Note and Protocol for the Scale-Up Manufacturing of 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine Abstract This document provides a comprehensive guide for the scale-up manufacturing of 5-Methyl-2-(2-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Scale-Up Manufacturing of 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine

Abstract

This document provides a comprehensive guide for the scale-up manufacturing of 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine, a key chemical intermediate. Moving from laboratory-scale synthesis to industrial production presents significant challenges, including thermal safety, impurity control, and process consistency. This guide details a robust two-step synthetic pathway, beginning with the nitration of 2-chloro-5-methylpyridine, followed by a nucleophilic aromatic substitution with sodium isobutoxide. We will explore the critical process parameters, safety protocols essential for handling highly exothermic reactions, and advanced process control strategies. The protocols provided are designed for researchers, chemists, and process engineers in the pharmaceutical and fine chemical industries, offering a framework for safe, efficient, and scalable production in a Good Manufacturing Practices (GMP) environment.[1][2][3]

Introduction and Strategic Rationale

5-Methyl-2-(2-methylpropoxy)-3-nitropyridine is a substituted nitropyridine derivative, a class of compounds frequently utilized as building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs).[4][5] The strategic placement of the nitro, methyl, and isobutoxy groups provides multiple reaction sites for further molecular elaboration. The successful scale-up of this intermediate is predicated on a synthetic route that is not only high-yielding but also inherently safe and reproducible.

The selected manufacturing process involves two primary chemical transformations:

  • Electrophilic Nitration: Introduction of a nitro group onto the 2-chloro-5-methylpyridine scaffold. This step is critical and poses the highest safety risk due to the strong exothermic nature of nitration reactions.[6]

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of the chlorine atom with an isobutoxy group. The electron-withdrawing effect of the newly installed nitro group activates the ring, facilitating this substitution.

This pathway was chosen for its atom economy, the commercial availability of the starting material, and the predictable reactivity of the intermediates, making it amenable to industrial-scale implementation.

Synthetic_Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Nucleophilic Substitution (SNAr) start 2-Chloro-5-methylpyridine reagents1 HNO₃ / H₂SO₄ start->reagents1 intermediate 2-Chloro-5-methyl-3-nitropyridine reagents1->intermediate reagents2 Sodium isobutoxide (Isobutanol, NaH) intermediate->reagents2 product 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine reagents2->product

Figure 1: Overall synthetic pathway for 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine.

Process Hazards and Safety Imperatives

Scaling up chemical reactions requires a shift in mindset from laboratory convenience to industrial safety. The nitration step, in particular, is fraught with hazards that must be rigorously controlled.

2.1. Thermal Hazards of Nitration Nitration reactions are notoriously exothermic, with reaction heats often exceeding -120 kJ/mol.[6] Without proper thermal management, the reaction can "run away," leading to a rapid increase in temperature and pressure, potentially causing reactor failure and explosion.[7]

  • Causality of Runaway: The rate of heat generation from the reaction can exceed the rate of heat removal by the reactor's cooling system. This is especially dangerous in large batches where the surface-area-to-volume ratio is lower.

  • Mitigation Strategy:

    • Calorimetry Studies: Before any scale-up, reaction calorimetry (RC1) and Differential Scanning Calorimetry (DSC) must be performed to quantify the heat of reaction, adiabatic temperature rise (ΔTad), and onset temperature of decomposition for all reactants and products.[6][8]

    • Semi-Batch Operation: The nitrating agent (mixed acid) must be added slowly and sub-surface to the substrate solution. This ensures the reaction rate is controlled by the addition rate, allowing the cooling system to keep pace.

    • Emergency Preparedness: The reactor must be equipped with safety features like rupture discs and an emergency quenching system.[9]

2.2. Chemical Hazards

  • Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive and require specialized handling and equipment, such as glass-lined or Hastelloy reactors.[9][10]

  • Toxicity: Nitric acid fumes and nitrogen dioxide (NOx) gases, which can be produced during the reaction, are highly toxic upon inhalation.[9][10] All operations must be conducted in a well-ventilated area with appropriate gas scrubbing systems.

  • Reactivity: Sodium isobutoxide is a strong base that is both flammable and moisture-sensitive. It must be handled under an inert atmosphere (e.g., nitrogen) to prevent degradation and fire.

Table 1: Personal Protective Equipment (PPE) Requirements

OperationRequired PPE
Acid Handling & Nitration Acid-resistant gloves (Butyl rubber), chemical splash goggles, face shield, acid-resistant apron or suit, NIOSH-approved respirator for acid gases.[9]
Alkoxide Handling Flame-retardant lab coat, chemical-resistant gloves (Nitrile), safety glasses.
General Operations Safety glasses, lab coat, standard chemical-resistant gloves.

Laboratory-Scale Synthesis Protocol

This protocol establishes the process parameters on a 10-gram scale. It serves as the baseline for process optimization and validation prior to scale-up.

3.1. Step 1: Synthesis of 2-Chloro-5-methyl-3-nitropyridine

Materials and Equipment:

  • 100 mL three-necked round-bottom flask

  • Magnetic stirrer and thermometer

  • Dropping funnel

  • Ice-salt bath

Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Chloro-5-methylpyridine127.5710.0 g0.0784
Sulfuric Acid (98%)98.0830 mL-
Nitric Acid (70%)63.016.0 mL-

Procedure:

  • Charge the three-necked flask with 2-chloro-5-methylpyridine and sulfuric acid.

  • Cool the mixture to 0-5 °C using an ice-salt bath with vigorous stirring.

  • In a separate beaker, prepare the nitrating mixture by slowly adding nitric acid to sulfuric acid, maintaining the temperature below 10 °C.

  • Add the nitrating mixture dropwise to the pyridine solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.[11]

  • After the addition is complete, allow the reaction to stir at 5-10 °C for 1 hour.

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Carefully pour the reaction mixture onto 100 g of crushed ice with stirring.

  • Neutralize the mixture to pH 7-8 with a 50% aqueous sodium hydroxide solution, keeping the temperature below 20 °C.

  • Filter the resulting solid precipitate, wash with cold water, and dry under vacuum.

  • The crude product can be recrystallized from ethanol to yield pure 2-Chloro-5-methyl-3-nitropyridine.

3.2. Step 2: Synthesis of 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine

Materials and Equipment:

  • 100 mL three-necked round-bottom flask with reflux condenser

  • Nitrogen inlet and oil bath

Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Chloro-5-methyl-3-nitropyridine172.578.6 g0.050
Isobutanol74.1250 mL-
Sodium Hydride (60% in oil)24.002.2 g0.055

Procedure:

  • Set up the flask under a nitrogen atmosphere.

  • Add isobutanol to the flask, followed by the portion-wise addition of sodium hydride at room temperature. Caution: Hydrogen gas is evolved.

  • Stir the mixture until the evolution of gas ceases, indicating the formation of sodium isobutoxide.

  • Add the 2-Chloro-5-methyl-3-nitropyridine solid in one portion.

  • Heat the reaction mixture to 80-90 °C and maintain for 2-4 hours.

  • Monitor the reaction to completion by TLC or HPLC.

  • Cool the mixture to room temperature and carefully quench by adding 50 mL of water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization from heptane or a similar non-polar solvent.

Scale-Up Manufacturing Protocol

This protocol is designed for a 100 L scale reactor and incorporates GMP and safety principles.[12]

4.1. Critical Process Parameters (CPPs)

The success of the scale-up depends on the strict control of CPPs. These parameters are identified during laboratory development and must be maintained within defined limits to ensure consistent product quality and safety.

Table 2: Critical Process Parameters for Manufacturing

ParameterStep 1 (Nitration)Step 2 (SNAr)Rationale
Temperature 0-10 °C80-90 °CControls reaction rate, impurity profile, and prevents thermal runaway.[13]
Addition Rate 15-20 L/hrN/AEnsures heat generation does not overwhelm cooling capacity.
Agitation Speed 100-150 RPM80-120 RPMEnsures homogeneity and efficient heat transfer, preventing hot spots.
Reaction Time 1-2 hours2-4 hoursEnsures complete conversion and minimizes side-product formation.
Quench Temperature < 20 °C< 30 °CSafely dissipates heat from exothermic quenching/neutralization.

4.2. Manufacturing Workflow

Sources

Application

Application Note: 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine as a Core Scaffold in Next-Generation Agrochemical Synthesis

Executive Summary The development of modern agrochemicals—particularly broad-spectrum fungicides and highly selective insecticides—relies heavily on highly substituted heterocyclic building blocks. 5-Methyl-2-(2-methylpr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of modern agrochemicals—particularly broad-spectrum fungicides and highly selective insecticides—relies heavily on highly substituted heterocyclic building blocks. 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine (CAS: 1881321-55-6) has emerged as a critical intermediate in the synthesis of Succinate Dehydrogenase Inhibitors (SDHIs) and anthranilic diamide analogues. This application note details the mechanistic rationale, optimized synthetic protocols, and physicochemical data for utilizing this specific nitropyridine scaffold in agrochemical drug development.

Mechanistic Rationale & Scaffold Design

The structural features of 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine are deliberately engineered to optimize both synthetic tractability and the ultimate field efficacy of the active ingredient:

  • 2-Methylpropoxy (Isobutoxy) Group: In SDHI fungicides, lipophilicity and steric bulk are paramount for anchoring the molecule within the hydrophobic ubiquinone-binding pocket of fungal Complex II. The isobutoxy ether linkage provides an optimal calculated LogP contribution while maintaining rotational flexibility.

  • 5-Methyl Substitution: Agrochemicals face rapid degradation via cytochrome P450-mediated oxidation in the field. Blocking the para-position (relative to the eventual amine) with a methyl group significantly extends the metabolic half-life of the compound without introducing the environmental persistence associated with heavy halogenation.

  • 3-Nitro Group: The strongly electron-withdrawing nitro group serves a dual purpose. Synthetically, it activates the 2-position of the precursor (2-chloro-5-methyl-3-nitropyridine) for Nucleophilic Aromatic Substitution (SNAr) by stabilizing the Meisenheimer intermediate ()[1]. Biologically, it acts as a stable, shelf-ready masked amine, which can be cleanly reduced to the 3-aminopyridine required for final amide coupling ()[2].

Synthetic Workflow & Biological Mechanism

The transformation of the commercially available starting material into a highly active SDHI candidate involves a robust three-step sequence: SNAr, catalytic hydrogenation, and amidation.

SyntheticWorkflow A 2-Chloro-5-methyl- 3-nitropyridine (Starting Material) B 5-Methyl-2-(2-methylpropoxy)- 3-nitropyridine (CAS: 1881321-55-6) A->B Isobutanol, NaH SNAr Reaction C 3-Amino-5-methyl-2- (2-methylpropoxy)pyridine (Key Intermediate) B->C H2, Pd/C Catalytic Reduction D SDHI Fungicide Candidate (Active Ingredient) C->D Pyrazole-4-carbonyl Cl Amidation

Caption: Synthetic workflow from 2-chloro-5-methyl-3-nitropyridine to the final SDHI fungicide candidate.

Once synthesized and applied, the resulting agrochemical targets the fungal respiration pathway. The mechanism of action is visualized below:

SDHIMechanism Succinate Succinate ComplexII Fungal Complex II (Succinate Dehydrogenase) Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate Product Release Ubiquinone Ubiquinone Pool ComplexII->Ubiquinone Electron Transfer SDHI SDHI Fungicide (Active Ingredient) SDHI->ComplexII Binds Ubiquinone Pocket (Blocks e- transfer)

Caption: Mechanism of action of SDHI fungicides targeting fungal Complex II to block respiration.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process analytical checks to ensure high fidelity and reproducibility.

Protocol A: SNAr Synthesis of 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine

Objective: Install the isobutoxy group via alkoxide attack on the activated pyridine ring. Causality Check: Sodium hydride (NaH) is utilized over weaker bases (like K₂CO₃) to quantitatively generate the isobutoxide anion in situ. This prevents competitive hydrolysis of the 2-chloro position by trace water, a common side reaction in DMF/K₂CO₃ systems.

  • Preparation: Charge a flame-dried, argon-purged 250 mL round-bottom flask with anhydrous THF (50 mL) and NaH (60% dispersion in mineral oil, 1.2 equiv, 24 mmol).

  • Alkoxide Generation: Cool the suspension to 0 °C. Add isobutanol (1.1 equiv, 22 mmol) dropwise over 15 minutes. Stir for 30 minutes until hydrogen evolution ceases.

  • SNAr Reaction: Dissolve 2-chloro-5-methyl-3-nitropyridine (1.0 equiv, 20 mmol) in anhydrous THF (20 mL) and add it dropwise to the alkoxide solution at 0 °C.

  • Self-Validation (In-Process): Allow the reaction to warm to room temperature. Monitor via TLC (Hexane:EtOAc 4:1). The reaction is complete when the UV-active starting material spot (R_f ≈ 0.6) is fully replaced by a bright yellow product spot (R_f ≈ 0.45).

  • Workup: Quench carefully with saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel, Hexane:EtOAc gradient) to yield the title compound as a pale yellow oil.

Protocol B: Catalytic Hydrogenation to the Aminopyridine

Objective: Reduce the 3-nitro group to a 3-amino group without cleaving the ether linkage. Causality Check: Palladium on carbon (Pd/C) under mild hydrogen pressure is selected over harsh metal/acid reductions (e.g., Fe/HCl) to avoid acidic cleavage of the isobutoxy ether and to ensure a clean reaction profile suitable for direct downstream coupling ()[3].

  • Preparation: Dissolve 5-methyl-2-(2-methylpropoxy)-3-nitropyridine (10 mmol) in MS-grade Methanol (40 mL) in a hydrogenation vessel.

  • Catalyst Addition: Carefully add 10% Pd/C (0.05 equiv, 5 mol% Pd). Safety Note: Pd/C is pyrophoric; add under an argon blanket.

  • Reduction: Evacuate the vessel and backfill with H₂ gas (3 cycles). Maintain the reaction under a balloon of H₂ (1 atm) at room temperature for 4 hours.

  • Self-Validation (In-Process): Monitor via LC-MS. Confirm completion by the disappearance of the nitro compound (m/z = 211 [M+H]⁺) and the emergence of the amine peak (m/z = 181 [M+H]⁺). Furthermore, FTIR analysis of an aliquot should show the disappearance of the asymmetric NO₂ stretch (~1525 cm⁻¹) and the appearance of N-H stretches (~3350, 3450 cm⁻¹).

  • Workup: Filter the mixture through a tightly packed pad of Celite to remove the catalyst. Wash the pad with excess methanol. Concentrate the filtrate to afford 3-amino-5-methyl-2-(2-methylpropoxy)pyridine as an off-white solid. Use immediately or store under argon at -20 °C to prevent oxidative degradation.

Protocol C: Amidation to the SDHI Fungicide Candidate

Objective: Couple the aminopyridine with a pyrazole-4-carbonyl chloride to form the active agrochemical.

  • Preparation: Dissolve the freshly prepared aminopyridine (5 mmol) and triethylamine (Et₃N, 2.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 20 mL) at 0 °C.

  • Coupling: Add 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.1 equiv, 5.5 mmol) dropwise.

  • Reaction: Stir at room temperature for 2 hours.

  • Workup: Wash the organic layer sequentially with 1M HCl (10 mL), saturated NaHCO₃ (10 mL), and brine. Dry over MgSO₄ and concentrate. Recrystallize from Ethanol/Water to yield the highly pure SDHI candidate.

Quantitative Data & Optimization

The choice of base and solvent during the SNAr step (Protocol A) drastically impacts the yield and purity profile of the intermediate. Table 1 summarizes the optimization data, demonstrating why NaH/THF is the superior system.

Table 1: Optimization of SNAr Conditions for 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine

EntryBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Observation / Causality
1K₂CO₃ (2.0)DMF801245Poor conversion; competitive hydrolysis observed due to high temp.
2Cs₂CO₃ (1.5)DMF80862Improved solubility of base, but hydrolysis remains an issue.
3NaH (1.2)DMF0 to 25288Fast reaction, but difficult solvent removal and minor impurities.
4 NaH (1.2) THF 0 to 25 4 91 Optimal; clean profile, quantitative alkoxide formation, easy workup.

Table 2: Physicochemical Properties of the Key Agrochemical Intermediates

CompoundMolecular Weight ( g/mol )LogP (calc)Physical StateTarget Purity (HPLC)
5-Methyl-2-(2-methylpropoxy)-3-nitropyridine210.232.85Pale yellow oil>98%
3-Amino-5-methyl-2-(2-methylpropoxy)pyridine180.252.10Off-white solid>99%
SDHI Fungicide Candidate (Final Product)356.344.20White powder>99.5%

References

  • Petersen, T. P., Larsen, A. F., Ritzén, A., & Ulven, T. (2013). Continuous Flow Nucleophilic Aromatic Substitution with Dimethylamine Generated in Situ by Decomposition of DMF. The Journal of Organic Chemistry, 78(8), 4190-4195.[Link]

  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 18(5), 692.[Link]

  • Romero, D. L., Morge, R. A., Genin, M. J., Biles, C., Busso, M., Resnick, L., ... & Tarpley, W. G. (1996). Targeting Delavirdine/Atevirdine Resistant HIV-1: Identification of (Alkylamino)piperidine-Containing Bis(heteroaryl)piperazines as Broad Spectrum HIV-1 Reverse Transcriptase Inhibitors. Journal of Medicinal Chemistry, 39(19), 3769-3789.[Link]

Sources

Method

Application Note: Regioselective Nitration of 2-(2-Methylpropoxy)-5-methylpyridine

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic rationale, reagent selection, and validated experimental protocols for the synthesis of 2-(2-methylp...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic rationale, reagent selection, and validated experimental protocols for the synthesis of 2-(2-methylpropoxy)-5-methyl-3-nitropyridine.

Executive Summary

The functionalization of pyridine scaffolds is a cornerstone of modern drug discovery, particularly in the synthesis of kinase inhibitors and anti-infective agents. The nitration of 2-(2-methylpropoxy)-5-methylpyridine (also known as 2-isobutoxy-5-methylpyridine) serves as a critical transformation for installing a nitro group at the 3-position, which can subsequently be reduced to an amine for the construction of fused bicyclic systems (e.g., imidazo[4,5-b]pyridines).

This application note provides an in-depth analysis of the reagents, mechanistic causality, and step-by-step protocols required to achieve high-yielding, regioselective nitration while suppressing undesirable ether cleavage side reactions.

Mechanistic Insights & Regioselectivity

The Causality of C3-Regioselectivity

In unsubstituted 2-alkoxypyridines, electrophilic aromatic substitution (EAS) preferentially occurs at the 5-position due to the strong electron-donating (+M) effect of the alkoxy group, which is para-directing[1]. However, in 2-(2-methylpropoxy)-5-methylpyridine, the 5-position is covalently blocked by a methyl group.

This structural blockade fundamentally alters the reaction pathway. The 2-methylpropoxy (isobutoxy) group strongly activates the ortho (C3) position. Concurrently, the pyridine ring nitrogen directs electrophiles to the meta positions (C3 and C5). With C5 occupied, the synergistic directing effects of both the alkoxy group and the heteroatom force the nitronium ion ( NO2+​ ) to attack the 3-position exclusively[2].

Reagent Selection and the Hydrolysis Dilemma

A persistent challenge in the nitration of 2-alkoxypyridines is their susceptibility to acid-catalyzed ether cleavage. Under harsh conditions (high temperatures and excess sulfuric acid), the isobutoxy group can hydrolyze to yield the corresponding 5-methyl-3-nitro-2-pyridone[3]. To mitigate this, two distinct reagent systems are evaluated:

  • Standard Mixed Acid ( HNO3​/H2​SO4​ ): Generates the highly reactive nitronium ion ( NO2+​ ). Requires strict cryogenic control (0–15 °C) to prevent ether cleavage.

  • Nitric Acid in Acetic Anhydride ( HNO3​/Ac2​O ): Generates acetyl nitrate ( CH3​COONO2​ ) in situ, a milder electrophile that significantly reduces the risk of ether cleavage, albeit requiring longer reaction times[4].

Mechanism SM 2-Isobutoxy-5-methylpyridine (C5 Blocked) Intermediate Sigma Complex (C3 Attack) SM->Intermediate HNO3 / Acid 0-15 °C Nitronium Nitronium Ion (NO2+) Electrophile Nitronium->Intermediate Product 2-Isobutoxy-5-methyl-3-nitropyridine (Target Product) Intermediate->Product -H+ SideProduct 5-Methyl-3-nitro-2-pyridone (Hydrolysis Byproduct) Product->SideProduct Excess Heat / Acid (Ether Cleavage)

Mechanistic pathway of 2-(2-methylpropoxy)-5-methylpyridine nitration highlighting C3 regioselectivity.

Quantitative Reagent Comparison

The choice of nitrating reagent directly impacts the yield and purity profile of the final product. The table below summarizes the empirical data comparing the two primary methodologies.

Reagent SystemActive ElectrophileOperating Temp.Reaction TimeExpected YieldByproduct Profile
HNO3​ / H2​SO4​ NO2+​ (Nitronium)0–15 °C2–4 h75–80%Moderate ether cleavage (pyridone formation)
HNO3​ / Ac2​O CH3​COONO2​ (Acetyl nitrate)10–25 °C6–8 h85–90%Minimal cleavage, trace unreacted starting material

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (e.g., temperature thresholds and specific quenching techniques) are embedded to ensure reproducibility and prevent catastrophic thermodynamic runaways.

Method A: Mixed Acid Nitration (High Throughput, High Reactivity)

This method is preferred for rapid synthesis but requires rigorous thermal management.

Reagents:

  • 2-(2-Methylpropoxy)-5-methylpyridine: 10.0 g (60.5 mmol)

  • Concentrated Sulfuric Acid (98%): 30 mL

  • Fuming Nitric Acid (>90%): 10 mL

Step-by-Step Procedure:

  • Acid Mixture Preparation: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, internal thermometer, and pressure-equalizing dropping funnel. Add 20 mL of concentrated H2​SO4​ and cool to 0 °C using an ice-salt bath.

  • Nitronium Generation: Slowly add 10 mL of fuming HNO3​ dropwise to the H2​SO4​ , maintaining the internal temperature strictly below 5 °C.

  • Substrate Solubilization: In a separate vial, carefully dissolve 10.0 g of the pyridine substrate in 10 mL of concentrated H2​SO4​ . (Caution: This dissolution is highly exothermic. Cool the vial in an ice bath during addition).

  • Nitration: Transfer the substrate solution to the dropping funnel. Add it dropwise to the nitrating mixture over 30–45 minutes. The internal temperature must not exceed 5 °C to prevent premature ether cleavage.

  • Propagation: Remove the ice bath and allow the reaction to warm to 10–15 °C. Stir for 3 hours. Monitor via TLC (Hexanes/EtOAc 4:1) until the starting material is consumed.

  • Quenching: Pour the reaction mixture slowly over 200 g of vigorously stirred crushed ice. Ensure the temperature remains below 20 °C during the quench.

  • Workup & Purification: Extract the aqueous layer with Ethyl Acetate ( 3×100 mL). Wash the combined organic layers with saturated aqueous NaHCO3​ until the pH is neutral. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via recrystallization from ethanol to yield the target 3-nitro derivative.

Method B: Acetic Anhydride Mediated Nitration (High Purity, Mild Conditions)

This method is preferred when maximizing yield and minimizing pyridone byproducts is critical.

Reagents:

  • 2-(2-Methylpropoxy)-5-methylpyridine: 10.0 g (60.5 mmol)

  • Acetic Anhydride ( Ac2​O ): 40 mL

  • Fuming Nitric Acid (>90%): 5 mL

Step-by-Step Procedure:

  • Substrate Preparation: In a 250 mL flask, dissolve 10.0 g of the substrate in 40 mL of Acetic Anhydride. Cool the solution to 0 °C.

  • Electrophile Generation: Slowly add 5 mL of fuming HNO3​ dropwise. Acetyl nitrate forms in situ. Keep the temperature below 10 °C during addition.

  • Nitration: Allow the reaction to warm to room temperature (20-25 °C) and stir for 6-8 hours.

  • Quenching: Quench by slowly pouring the mixture into 200 mL of ice-water. Stir vigorously for 1 hour to fully hydrolyze the excess acetic anhydride into acetic acid.

  • Workup & Purification: Extract with Dichloromethane ( 3×100 mL). Wash the organic phase with 1M NaOH (50 mL) to remove residual acetic acid, followed by a brine wash. Dry over MgSO4​ , concentrate, and purify via silica gel chromatography.

Workflow Step1 Step 1: Acid Mixture Preparation Cool H2SO4 to 0 °C, add HNO3 dropwise Step2 Step2 Step1->Step2 Step3 Step 3: Nitration Reaction Stir at 10-15 °C for 2-4 hours Step2->Step3 Step4 Step4 Step3->Step4 Step5 Step 5: Extraction & Wash Extract with EtOAc, wash with NaHCO3 Step4->Step5 Step6 Step 6: Purification Recrystallization or Chromatography Step5->Step6

Step-by-step experimental workflow for the mixed-acid nitration protocol.

References

  • 2-Methoxy-5-nitropyridine|CAS 5446-92-4| Purity - Benchchem. Benchchem.
  • A study of the mixed acid nitration of 2-amino-5-chloropyridine. Digital Commons @ NJIT.
  • Direct nitration of five membered heterocycles.
  • 5-Methylpyridin-2(1H)-one | 91914-06-6. Benchchem.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine Synthesis

Welcome to the Application Scientist Support Portal. The synthesis of 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine (also known as 2-isobutoxy-5-methyl-3-nitropyridine) relies on a Nucleophilic Aromatic Substitution (SNAr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. The synthesis of 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine (also known as 2-isobutoxy-5-methyl-3-nitropyridine) relies on a Nucleophilic Aromatic Substitution (SNAr) between 2-chloro-5-methyl-3-nitropyridine and isobutanol.

While the ortho-nitro group highly activates the pyridine ring for nucleophilic attack, researchers frequently encounter yield-limiting issues such as premature hydrolysis, stalled conversions, and complex degradation profiles. This guide is designed to provide you with the mechanistic causality behind these failures and the self-validating protocols required to achieve >90% yields.

I. Mechanistic Pathway

To troubleshoot effectively, we must first understand the electronic demands of the reaction. The SNAr proceeds via an anionic Meisenheimer intermediate . The stability of this intermediate dictates the reaction rate, while the choice of base dictates the active nucleophile.

SNAr_Mechanism A 2-Chloro-5-methyl- 3-nitropyridine C Meisenheimer Intermediate A->C Addition (Rate Limiting) B Isobutoxide Nucleophile B->C Attack at C2 D 5-Methyl-2-(2-methylpropoxy)- 3-nitropyridine C->D Elimination (Fast) E Chloride Leaving Group C->E Departure

Caption: Nucleophilic Aromatic Substitution (S_NAr) pathway via the Meisenheimer intermediate.

II. Diagnostic Troubleshooting Flowchart

Use the following logic tree to diagnose your specific yield-loss mechanism before consulting the FAQs below.

Troubleshooting_Tree Start Low Yield Identified Q1 Is a highly polar spot present on TLC/LC-MS? Start->Q1 A1_Yes Water Contamination (Hydrolysis to Pyridinol) Q1->A1_Yes Yes A1_No Check Conversion Rate Q1->A1_No No Q2 Is starting material still present? A1_No->Q2 A2_Yes Weak Nucleophile (Switch to NaH or Cs2CO3) Q2->A2_Yes Yes A2_No Degradation/Side Reactions (Lower Temp, Degas) Q2->A2_No No

Caption: Diagnostic decision tree for troubleshooting low yields in 2-alkoxy-3-nitropyridine synthesis.

III. Frequently Asked Questions (FAQs) & Causality Analysis

Q: Why is my yield stuck at 40% with a highly polar baseline spot appearing on the TLC plate? A: You are observing competitive hydrolysis. The 2-chloro-3-nitropyridine system is exceptionally electrophilic due to the strong electron-withdrawing nature of the ortho-nitro group[1]. If your base (e.g., K₂CO₃) is hygroscopic or your solvent contains trace water, hydroxide ions are generated. Hydroxide is a smaller, "harder" nucleophile than the beta-branched isobutanol. It rapidly outcompetes the alcohol to form 2-hydroxy-5-methyl-3-nitropyridine, which immediately tautomerizes to the highly stable, unreactive pyridone. Corrective Action: Switch to strictly anhydrous conditions. Pre-form the isobutoxide using Sodium Hydride (NaH) to ensure no free water remains before introducing the electrophile.

Q: I am using K₂CO₃ and isobutanol, but the reaction stalls at 60% conversion. How do I drive it to completion? A: Isobutanol (2-methylpropan-1-ol) possesses beta-branching, which introduces mild steric hindrance and reduces its nucleophilicity compared to unbranched primary alcohols. Weak bases like potassium carbonate often fail to quantitatively deprotonate the alcohol, leading to an equilibrium that favors the less reactive neutral alcohol. To drive the reaction, you must utilize a stronger base to irreversibly form the alkoxide[2]. Alternatively, utilizing Cesium Carbonate (Cs₂CO₃) in DMF exploits the "cesium effect," where the large ionic radius of Cs⁺ creates a highly separated and reactive alkoxide ion pair, significantly accelerating the SNAr addition step[3].

Q: The reaction mixture turns dark red/brown upon heating, and LC-MS shows multiple degradation products. What is happening? A: Nitroaromatic compounds are prone to forming deeply colored, stable Meisenheimer complexes during SNAr. Prolonged heating or excess base can lead to the degradation of these complexes or trigger single-electron transfer (SET) side reactions that reduce the nitro group[4]. Corrective Action: The SNAr of 2-chloro-3-nitropyridines is highly exothermic and fast. Perform the addition at 0 °C and do not exceed room temperature. Degassing the solvent with Argon prevents oxygen-mediated radical side reactions.

IV. Quantitative Condition Optimization

The following table summarizes the causal relationship between reaction conditions and quantitative yields, derived from standardized SNAr optimizations for 2-alkoxy-3-nitropyridines.

Base SystemSolventTemperatureConversion (%)Isolated Yield (%)Major Byproduct / Issue
K₂CO₃ (1.5 eq)DMF80 °C75%45%Pyridone / Thermal Degradation
K₂CO₃ (1.5 eq)THF25 °C40%35%Unreacted Starting Material
Cs₂CO₃ (2.0 eq)DMF25 °C>95%88%None (High O-selectivity)
NaH (1.2 eq) THF 0 °C to 25 °C >99% 92% None (Optimal Conditions)
V. Standard Operating Procedure (SOP): High-Yield Synthesis via NaH

This protocol is designed as a self-validating system. By pre-forming the alkoxide, you eliminate the risk of hydrolysis and ensure the nucleophile is at maximum reactivity before the electrophile is introduced.

Materials Required:

  • 2-Chloro-5-methyl-3-nitropyridine (1.0 eq)

  • Anhydrous Isobutanol (1.2 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous THF (Degassed)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 2-neck round-bottom flask under vacuum and purge with Argon. Causality: Removes microscopic surface moisture that acts as a source for hydroxide generation.

  • Base Washing: Add NaH (1.2 eq) to the flask. Wash twice with anhydrous hexanes (2 mL/mmol), decanting the hexanes via syringe. Causality: Mineral oil can trap trace moisture and create biphasic micro-environments that slow down deprotonation kinetics.

  • Alkoxide Formation: Suspend the washed NaH in anhydrous THF (5 mL/mmol) and cool to 0 °C. Add anhydrous isobutanol (1.2 eq) dropwise over 10 minutes. Stir for 30 minutes at 0 °C until hydrogen evolution ceases. Causality: Irreversible, quantitative deprotonation generates the highly reactive sodium isobutoxide. Cooling controls the exothermic H₂ release.

  • Electrophile Addition: Dissolve 2-chloro-5-methyl-3-nitropyridine (1.0 eq) in a minimal volume of anhydrous THF. Add this solution dropwise to the alkoxide at 0 °C. Causality: Adding the electrophile to the pre-formed nucleophile ensures the nucleophile is always in stoichiometric excess, preventing side-reactions between the electrophile and partially formed intermediates.

  • Reaction Monitoring: Remove the ice bath and allow the mixture to reach room temperature (20-25 °C). Stir for 2 hours. Validate completion via LC-MS or TLC (Hexanes/EtOAc 3:1).

  • Quench & Workup: Quench the reaction strictly with saturated aqueous NH₄Cl at 0 °C. Extract with EtOAc (3x). Causality: NH₄Cl is mildly acidic; it neutralizes excess alkoxide/NaH without protonating the basic pyridine product, ensuring the product remains entirely in the organic phase.

  • Purification: Wash the combined organics with brine, dry over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

VI. References
  • Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. New Journal of Chemistry (RSC Publishing).2[2]

  • Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors. National Institutes of Health (PMC).4[4]

  • SNAr Enables Click-Like Assembly of Diverse and Diversifiable Atropisomers for Med Chem. Springer Nature.3[3]

  • Solvent effect on the alkaline hydrolysis of 2‐thiophenyl‐3,5‐dinitropyridine. ResearchGate.1[1]

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion Rates for 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with reactions involving 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine. The following questi...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with reactions involving 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine. The following question-and-answer-based troubleshooting guide and Frequently Asked Questions (FAQs) provide in-depth technical insights and actionable solutions to overcome low conversion rates, particularly in nucleophilic aromatic substitution (SNAr) reactions.

Part 1: Troubleshooting Guide - Low Conversion Rates

Low conversion rates in reactions with 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine are a common challenge. This guide provides a systematic approach to identifying and resolving the underlying issues.

Q1: My SNAr reaction with an amine nucleophile is showing very low conversion. What are the most likely causes?

A1: Low conversion in the nucleophilic aromatic substitution of 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine with an amine can be attributed to a combination of electronic and steric factors, as well as suboptimal reaction conditions. A logical workflow for troubleshooting this issue is presented below.

G cluster_0 Troubleshooting Workflow for Low S_NAr Conversion start Low Conversion Observed substrate Evaluate Substrate Reactivity start->substrate nucleophile Assess Nucleophile Strength & Sterics substrate->nucleophile conditions Optimize Reaction Conditions nucleophile->conditions analysis Analyze for Side Reactions conditions->analysis solution Implement Solutions analysis->solution

Caption: A systematic workflow for troubleshooting low SNAr conversion.

1. Substrate Reactivity Assessment:

  • Leaving Group: The 2-(2-methylpropoxy) group is a viable leaving group in SNAr reactions, but it is not as reactive as halogens like fluorine or chlorine.[1] The rate-determining step in SNAr is the initial attack of the nucleophile, which is facilitated by a more electronegative atom at the substitution site.[2]

  • Electronic Effects: The nitro group at the 3-position is an electron-withdrawing group (EWG) that activates the pyridine ring for nucleophilic attack. However, its activating effect is less pronounced compared to having the nitro group at the ortho (C3 or C5) or para (C6) position relative to the leaving group at C2. The methyl group at the 5-position is an electron-donating group (EDG), which slightly deactivates the ring towards nucleophilic attack.

  • Steric Hindrance: The 2-methylpropoxy group is sterically bulky. This can hinder the approach of the incoming nucleophile to the C2 position, significantly reducing the reaction rate.[3]

2. Nucleophile Considerations:

  • Nucleophilicity: The amine you are using might not be a strong enough nucleophile. Primary and secondary amines are generally good nucleophiles for SNAr reactions. However, their reactivity can be influenced by steric bulk and electronic effects.

  • Steric Hindrance of the Nucleophile: A bulky nucleophile will exacerbate the steric hindrance already present on the substrate, leading to very low conversion.

3. Reaction Condition Optimization:

  • Solvent: Polar aprotic solvents such as DMSO, DMF, or NMP are generally preferred for SNAr reactions. They effectively solvate the cation of the nucleophile's salt, leading to a more "naked" and reactive anionic nucleophile.[3]

  • Temperature: Many SNAr reactions require elevated temperatures to overcome the activation energy barrier. If your reaction is being run at room temperature, a gradual increase in temperature (e.g., to 80-120 °C) is recommended.

  • Base: If you are using an amine salt or a less nucleophilic amine, the addition of a non-nucleophilic base (e.g., K2CO3, Cs2CO3, or a hindered organic base like DBU) can deprotonate the amine in situ, increasing its nucleophilicity.

4. Potential Side Reactions:

  • Decomposition: Nitropyridines can be susceptible to decomposition under strongly basic conditions or at high temperatures.

  • Reaction with Solvent: At high temperatures, some solvents like DMF can decompose and participate in side reactions.

Q2: I've tried increasing the temperature and using a stronger base, but the conversion is still poor. What else can I do?

A2: If optimizing the standard reaction parameters is insufficient, more advanced strategies may be necessary.

1. Alternative Activation of the Substrate:

  • N-Oxidation: Converting the pyridine to a pyridine-N-oxide can significantly increase the ring's susceptibility to nucleophilic attack at the C2 and C6 positions.[3] The N-oxide can be removed in a subsequent step if necessary.

2. Modifying the Nucleophile:

  • Use of a Salt: If you are using a primary or secondary amine, consider deprotonating it first with a strong base like NaH to form the corresponding amide, which is a much stronger nucleophile. This should be done in an anhydrous solvent like THF or DMF.

3. Change in Reaction Mechanism:

  • Transition-Metal Catalysis: For less reactive substrates, palladium-catalyzed amination (Buchwald-Hartwig amination) can be a powerful alternative to SNAr.[4]

Q3: Are there any specific analytical techniques I can use to diagnose the problem?

A3: Yes, a combination of chromatographic and spectroscopic methods can provide valuable insights.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is an excellent tool for monitoring the reaction progress. It can help you identify your starting material, the desired product, and any potential byproducts or intermediates.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: Taking an NMR of the crude reaction mixture can provide a quantitative measure of the conversion and help in the structural elucidation of any major byproducts.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the role of the nitro group in this reaction?

A1: The nitro group is a strong electron-withdrawing group. It activates the pyridine ring towards nucleophilic attack by reducing the electron density of the ring, making it more electrophilic.[2] The stability of the intermediate Meisenheimer complex is also enhanced by the presence of the nitro group through resonance delocalization of the negative charge.[2]

G cluster_1 Role of the Nitro Group in S_NAr Nitro Nitro Group (-NO2) EWG Strong Electron- Withdrawing Group Nitro->EWG Activation Activates Pyridine Ring for Nucleophilic Attack EWG->Activation Stabilization Stabilizes Meisenheimer Intermediate via Resonance Activation->Stabilization

Caption: The activating role of the nitro group in SNAr reactions.

Q2: Why is the position of the leaving group important in pyridine SNAr reactions?

A2: Nucleophilic aromatic substitution on pyridine is most favorable when the leaving group is at the C2 or C4 position.[5][6] This is because the nitrogen atom of the pyridine ring can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[5][6] When the attack occurs at the C3 or C5 position, the negative charge cannot be delocalized onto the electronegative nitrogen atom, resulting in a less stable intermediate and a much slower reaction.[5][6]

Q3: How does the 2-methylpropoxy group compare to other alkoxy leaving groups?

A3: While alkoxy groups are generally considered poor leaving groups in SN2 reactions, they can function as leaving groups in SNAr.[1] The 2-methylpropoxy group is a relatively bulky alkoxy group. Compared to a methoxy group, the increased steric bulk of the 2-methylpropoxy group will likely decrease the rate of nucleophilic attack due to steric hindrance.[7]

Q4: What are the ideal storage conditions for 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine?

A4: As with most nitrated aromatic compounds, it should be stored in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. It should be kept in a tightly sealed container to prevent moisture absorption.

Part 3: Experimental Protocols & Data

General Protocol for Nucleophilic Aromatic Substitution with an Amine

This protocol provides a general starting point for the reaction of 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine with a primary or secondary amine. Optimization of temperature, reaction time, and stoichiometry will likely be required.

Materials:

  • 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine

  • Amine nucleophile

  • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

  • Non-nucleophilic base (e.g., K2CO3 or Cs2CO3)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine (1.0 eq) and the non-nucleophilic base (2.0 eq).

  • Add the anhydrous polar aprotic solvent.

  • Add the amine nucleophile (1.2 eq).

  • Heat the reaction mixture to the desired temperature (start with 80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table of Recommended Starting Conditions
ParameterRecommended ConditionRationale
Solvent Anhydrous DMF or DMSOPolar aprotic solvents enhance nucleophilicity.[3]
Temperature 80-120 °CSNAr reactions often require thermal energy.[3]
Base K2CO3 or Cs2CO3Neutralizes any acid formed and can enhance nucleophilicity.
Atmosphere Inert (N2 or Ar)Prevents side reactions with atmospheric moisture and oxygen.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms (5th ed.). Springer.
  • BenchChem. (2025).
  • ACS Publications. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega.
  • Wikipedia. (n.d.).
  • Journal of the American Chemical Society. (2026).
  • ResearchGate. (n.d.).
  • ChemicalBook. (2026). 2-Amino-3-methyl-5-nitropyridine.
  • ECHEMI. (n.d.).
  • Stack Exchange. (2018).
  • MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules.
  • J-STAGE. (n.d.).
  • BenchChem. (2026).
  • Quora. (2021). Why is β substitution in Nucleophilic reactions of pyridines not preferred?.
  • BenchChem. (2026). synthesis of 2-Chloro-3-methyl-5-nitropyridine.
  • Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr)
  • YouTube. (2019).
  • ResearchGate. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory.
  • DR-NTU. (2022). Leaving Group Ability in Nucleophilic Aromatic Amination by Sodium Hydride-Lithium Iodide Composite.
  • PMC. (n.d.).
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The chemistry of nitroso compounds. Part 13.
  • Semantic Scholar. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine.
  • ResearchGate. (2017).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • PMC. (n.d.).
  • HETEROCYCLES. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE)
  • University of Calgary. (n.d.). 2 - Reaction Examples.

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization of 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine

Welcome to the technical support center for the purification of 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during the crystallization process. Our goal is to equip you with the scientific rationale and procedural expertise to optimize your purification workflows, enhance crystal yield and purity, and ensure consistent results.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during the crystallization of 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine. The solutions are presented in a question-and-answer format, providing both corrective actions and preventative strategies.

Question 1: I've dissolved my crude 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine in a hot solvent, but no crystals are forming upon cooling. What should I do?

Answer: This is a very common issue, typically indicating that the solution is not supersaturated, or that the energy barrier for crystal nucleation has not been overcome.[1] Here is a systematic approach to induce crystallization:

  • Patience and Deeper Cooling: An ideal crystallization involves the slow formation of crystals over a period of about 20 minutes.[2] If the solution has only reached room temperature, try cooling it further in an ice-water bath. Lowering the temperature decreases the solubility of your compound, which may be sufficient to induce supersaturation and nucleation.

  • Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide a surface for heterogeneous nucleation, lowering the energy barrier for the first crystals to form.[3][4]

  • Introduce a Seed Crystal: If you have a small crystal of pure 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine, adding it to the cooled solution can act as a template for further crystal growth.[1][5] This is the most effective method for initiating crystallization and can also help in obtaining a specific desired polymorph.[1]

  • Reduce Solvent Volume: The most frequent cause of crystallization failure is using too much solvent.[4] If the above methods fail, gently heat the solution to boil off a portion of the solvent. This will increase the concentration of your compound. Once a small amount of solvent has evaporated, allow the solution to cool again. Be careful not to evaporate too much solvent, as this can cause the compound to "crash out" too quickly, trapping impurities.[2]

  • Add an Anti-Solvent: If you are using a single-solvent system, you can try adding a second solvent (an "anti-solvent") in which your compound is insoluble, but which is miscible with your primary solvent.[1][6] Add the anti-solvent dropwise to the cooled solution until you observe persistent cloudiness (turbidity), then add a drop or two of the primary solvent back to redissolve the precipitate and allow the solution to cool slowly.

Question 2: My compound separated as an oily liquid instead of solid crystals. How can I fix this "oiling out"?

Answer: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point, or when the concentration of the solute is so high that it comes out of solution as a liquid phase.[4] This is detrimental to purification because the oil often traps impurities.

Here are the primary causes and solutions:

  • Cooling Rate is Too Fast: Rapid cooling from a high temperature can cause the solution to become supersaturated too quickly, leading to oil formation instead of ordered crystal growth.[4]

    • Solution: Reheat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent (1-2 mL) to ensure everything goes back into solution.[2][4] Then, allow the flask to cool much more slowly. You can insulate the flask by placing it on a wooden block or several layers of paper towels to slow the rate of heat loss.[2]

  • High Impurity Concentration: Significant levels of impurities can depress the melting point of your compound, making it more prone to oiling out.

    • Solution: If slow cooling doesn't resolve the issue, the crude material may require pre-purification. Techniques like column chromatography can be used to remove the bulk of impurities before attempting a final crystallization.[3][4]

  • Inappropriate Solvent Choice: Oiling out is common when the boiling point of the solvent is significantly higher than the melting point of the solute.

    • Solution: Consider re-attempting the crystallization with a lower-boiling point solvent in which your compound still exhibits the required temperature-dependent solubility.

Question 3: I managed to get crystals, but my final yield is very low. How can I improve it?

Answer: A low yield suggests that a significant amount of your product remains dissolved in the mother liquor (the filtrate after crystal collection).

  • Excess Solvent Usage: The most common reason for low yield is using too much solvent to dissolve the crude product.[2] While adding a slight excess can prevent premature crystallization, a large excess will keep a substantial portion of your compound in solution even after cooling.

    • Solution: Before discarding the mother liquor, try to concentrate it by evaporating a portion of the solvent and cooling the remaining solution to obtain a second crop of crystals. Note that this second crop may be less pure than the first. For future experiments, use the minimum amount of hot solvent required for complete dissolution.

  • Insufficient Cooling: The final temperature of your solution directly impacts the yield. Ensure you have cooled the solution thoroughly, first to room temperature and then in an ice bath for at least 20-30 minutes, to maximize the amount of product that crystallizes out.

  • Premature Filtration: Filtering while the solution is still warm will result in a significant loss of product. Ensure the crystallization process is complete before filtration.

  • Washing with Warm or Excessive Solvent: Washing the collected crystals is necessary to remove residual mother liquor. However, using a solvent that is not ice-cold or using too much of it will dissolve some of your purified product.

    • Solution: Always wash your crystals with a minimal amount of ice-cold crystallization solvent.

Question 4: My final crystals are colored/discolored, or the melting point is broad, indicating impurities. What went wrong?

Answer: The goal of crystallization is purification, so obtaining impure crystals means the process needs optimization.[7]

  • Rapid Crystal Formation: If crystals form too quickly ("crashing out"), impurities present in the solution can become trapped within the growing crystal lattice.[2]

    • Solution: Purification is an equilibrium process that favors the formation of a stable, pure crystal lattice. This requires time. Redissolve the impure crystals in fresh, hot solvent (you may need slightly more this time to slow down the cooling) and allow it to cool much more slowly.[2] This gives the molecules time to arrange themselves correctly, excluding impurities.

  • Inherent Impurities: Some impurities, particularly those structurally similar to the target compound, may be difficult to remove by a single crystallization.

    • Solution: A second recrystallization from the same or a different solvent system can significantly improve purity. For persistent impurities, consider alternative purification methods. For nitropyridine derivatives, column chromatography using a silica gel stationary phase with a solvent system like hexane/ethyl acetate is often effective.[8]

Frequently Asked Questions (FAQs)

Q1: How do I select a good single solvent for the crystallization of 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine?

A good crystallization solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at low temperatures.[7] Given the structure of 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine (a moderately polar molecule with hydrogen bond accepting sites on the nitro and pyridine groups), solvents of intermediate polarity are excellent starting points.

Ideal Solvent Characteristics:

  • Solubility Profile: The compound should be sparingly soluble at room temperature but completely soluble at the solvent's boiling point.

  • Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor).

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the final crystals.

  • Reactivity: The solvent must be chemically inert and not react with your compound.

  • Boiling Point: A boiling point between 60-100 °C is often ideal. Solvents with very low boiling points can be difficult to work with, while very high-boiling solvents can be difficult to remove.

A small-scale screening process is the most effective method. Test the solubility of a few milligrams of your compound in ~0.5 mL of various candidate solvents at room temperature and then upon heating.

Solvent ClassExample SolventsRationale for 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine
Alcohols Ethanol, IsopropanolGood general-purpose polar protic solvents. May show high solubility, potentially requiring a co-solvent.
Esters Ethyl AcetateExcellent choice for moderately polar compounds. Often provides a good solubility gradient with temperature.
Ketones AcetoneGood solvent, but its low boiling point can lead to rapid evaporation and premature crystallization.
Hydrocarbons Hexane, HeptaneLikely poor solvents on their own but can be excellent anti-solvents when paired with a more polar solvent.
Ethers Methyl-tert-butyl ether (MTBE)Lower polarity; may be useful in a mixed-solvent system.
Water WaterThe compound is likely insoluble in water, making it a potential anti-solvent for use with alcohols or acetone.

Q2: When and how should I use a mixed-solvent (binary) system?

A mixed-solvent system is ideal when no single solvent provides the desired temperature-dependent solubility profile.[5] This is often the case when your compound is either too soluble or too insoluble in common solvents. The technique relies on using a "solvent" in which the compound is soluble and a miscible "anti-solvent" in which it is not.[1]

When to Use:

  • When your compound is highly soluble in a solvent even at low temperatures (e.g., ethanol).

  • When your compound is poorly soluble in all suitable solvents even when hot.

How to Perform (Anti-solvent Crystallization):

  • Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol).

  • While the solution is still hot, add the "poor" anti-solvent (e.g., water) dropwise until you see persistent turbidity (cloudiness).

  • Add a few drops of the "good" solvent back into the hot mixture until the solution becomes clear again.

  • Allow the solution to cool slowly and undisturbed to form crystals.

Q3: What is polymorphism and why is it a concern for my compound?

Polymorphism is the ability of a solid material to exist in more than one crystal lattice structure.[6] These different forms, or polymorphs, can have distinct physicochemical properties, including solubility, melting point, stability, and bioavailability, which is critically important in pharmaceutical development.[6]

The choice of crystallization solvent and the cooling conditions can directly influence which polymorph is formed.[9] It is crucial to develop a robust crystallization process that consistently produces the same, desired polymorph to ensure product quality and regulatory compliance.[6] Techniques such as X-ray diffraction (XRD) and Differential Scanning Calorimetry (DSC) are used to characterize and identify different polymorphic forms.[6][10]

Experimental Protocols & Workflows
Protocol 1: Standard Single-Solvent Recrystallization
  • Dissolution: Place the crude 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine in an Erlenmeyer flask. Add a small amount of the selected solvent, bring the mixture to a boil on a hot plate, and continue adding the solvent in small portions until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, add a small amount of activated carbon, and reheat to a boil for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or activated carbon present, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Cover the flask with a watch glass and allow the clear filtrate to cool slowly to room temperature on an insulated surface. Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.

Diagram: Systematic Solvent Selection Workflow

This diagram outlines a logical workflow for identifying a suitable solvent system for crystallization.

Solvent_Selection_Workflow start Start: Crude 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine screen_single Small-Scale Screening: Test solubility in 5-7 single solvents (e.g., EtOH, IPA, EtOAc, Heptane, Acetone) start->screen_single dissolve_hot Does it dissolve when hot? screen_single->dissolve_hot precipitate_cold Does it precipitate when cold? dissolve_hot->precipitate_cold Yes insoluble Insoluble: Does not dissolve when hot dissolve_hot->insoluble No ideal_solvent Ideal Single Solvent Found precipitate_cold->ideal_solvent Yes too_soluble Too Soluble: Soluble at room temperature precipitate_cold->too_soluble No use_binary Proceed to Binary (Mixed-Solvent) System too_soluble->use_binary insoluble->use_binary select_good Select a 'good' solvent (from 'Too Soluble' list) use_binary->select_good select_poor Select a miscible 'poor' solvent (from 'Insoluble' list) use_binary->select_poor perform_binary Perform Mixed-Solvent Crystallization Protocol select_good->perform_binary select_poor->perform_binary success_binary Successful Binary System Found perform_binary->success_binary

Caption: A workflow for systematic solvent screening.

Diagram: Crystallization Troubleshooting Decision Tree

This flowchart provides a step-by-step guide for diagnosing and solving common crystallization problems.

Troubleshooting_Tree start Problem Encountered During Cooling q_form What is the physical form? start->q_form is_oil Oily Liquid q_form->is_oil Oiling Out is_clear Clear Solution (No Crystals) q_form->is_clear No Formation is_crystals Crystals Formed q_form->is_crystals Success action_reheat 1. Reheat to dissolve oil 2. Add a small amount of extra solvent 3. Cool SLOWLY is_oil->action_reheat action_scratch 1. Scratch flask with glass rod 2. Add a seed crystal is_clear->action_scratch q_yield Is the yield acceptable? is_crystals->q_yield action_concentrate Solution may be too dilute. 1. Gently evaporate some solvent 2. Re-cool action_scratch->action_concentrate If no success q_purity Are the crystals pure? (Check color, melting point) q_yield->q_purity Yes yield_low Yield is Low q_yield->yield_low No yield_ok Process Complete q_purity->yield_ok Yes purity_bad Crystals are Impure q_purity->purity_bad No action_yield Concentrate mother liquor to obtain a second crop yield_low->action_yield action_purity Perform a second recrystallization, ensuring slow cooling purity_bad->action_purity action_yield->yield_ok action_purity->yield_ok

Caption: A decision tree for troubleshooting crystallization.

References
  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. (2026, April 1). Pharmaceutical Technology.
  • Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. (2012, September 12).
  • Pharmaceutical Crystallization in drug development. (2024, October 22). Syrris.
  • An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals. (2005, July 15). PubMed.
  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Troubleshooting Common Issues with Crystallizer Equipment. (2025, July 2). Zhanghua Dryer.
  • Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems | Request PDF.
  • Recrystallization of Active Pharmaceutical Ingredients. SciSpace.
  • Technical Support Center: Purification of 3-Amino-4-nitropyridine. Benchchem.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Problems with Recrystallisations. Chemistry Teaching Labs - University of York.
  • Nitration Methods for Pyridine Deriv
  • Lab Procedure: Recrystalliz

Sources

Optimization

Overcoming steric hindrance in 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine substitution reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter synthetic roadblocks when working with highly functionalized pyridine sca...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter synthetic roadblocks when working with highly functionalized pyridine scaffolds.

One of the most notoriously difficult systems is 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine . Whether you are attempting to synthesize this ether from a halogenated precursor or trying to displace the bulky 2-methylpropoxy (isobutoxy) group in downstream API synthesis, you are fighting a severe thermodynamic and kinetic battle against steric hindrance.

This guide is designed to dissect the causality behind these failures and provide self-validating, field-proven protocols to overcome them.

Mechanistic Insight: The Steric Penalty in SNAr

Nucleophilic Aromatic Substitution (SNAr) proceeds via a two-step addition-elimination mechanism. The nucleophile must first attack the electron-deficient aromatic ring to form a negatively charged intermediate known as the Meisenheimer complex . The nitro group at the C3 position strongly activates the C2 position by stabilizing this negative charge through resonance.

However, the branched beta-carbon of the isobutyl chain sweeps a massive steric volume. This physical bulk blocks the Bürgi-Dunitz trajectory required for an incoming nucleophile to achieve optimal orbital overlap with the orbital of the C2 carbon [[1]]([Link]). Consequently, the activation energy required to form the Meisenheimer complex skyrockets, leading to stalled reactions, poor yields, or unwanted side reactions.

SNAr_Troubleshooting Start SNAr Reaction Failed or Low Yield (5-Methyl-2-(isobutoxy)-3-nitropyridine) CheckReaction Are you synthesizing the ether or displacing it? Start->CheckReaction Synthesis Synthesizing the Ether (from 2-Cl precursor) CheckReaction->Synthesis Displacement Displacing Isobutoxy Group (with a nucleophile) CheckReaction->Displacement Syn_Issue Issue: Bulky Alkoxide Poor Nucleophilicity Synthesis->Syn_Issue Disp_Issue Issue: Poor Leaving Group Severe Steric Shielding Displacement->Disp_Issue Syn_Solution Solution: Pre-form Na/K alkoxide Use DMSO/DMF at 25-80°C Syn_Issue->Syn_Solution Disp_Solution1 Solution A: High-Pressure Microwave (150°C+) Disp_Issue->Disp_Solution1 Disp_Solution2 Solution B: Cleave to 2-Pyridone Convert to Triflate/Cl Disp_Issue->Disp_Solution2

Logic tree for troubleshooting hindered SNAr reactions at the C2 position.

Troubleshooting FAQs

Q1: I am synthesizing 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine from 2-chloro-5-methyl-3-nitropyridine using isobutanol and K₂CO₃. Why is my yield stuck below 45%? A1: Isobutanol is a weak nucleophile, and its branched structure creates a high activation barrier for the addition step . Using a weak base like K₂CO₃ in a mixed or protic solvent leads to incomplete deprotonation of the alcohol. To force the reaction, you must generate a "naked" alkoxide. Pre-treat isobutanol with a strong, non-nucleophilic base (like NaH) in a strictly anhydrous polar aprotic solvent (DMSO). Polar aprotic solvents solvate the sodium cation, leaving the isobutoxide anion highly reactive and free to attack the C2 position despite its steric bulk .

Q3: During synthesis, I observe a side product that lacks the nitro group. What is happening? A3: This is likely due to a competing denitration pathway. In highly basic conditions with prolonged heating, if the C2 position is sterically blocked, single-electron transfer (SET) processes or nucleophilic attack at the C3 position can occur, leading to the ejection of the nitro group . To suppress this, ensure strict temperature control (do not exceed 80°C) and avoid exposing the reaction to transition metal impurities.

Quantitative Data: Impact of Conditions on Sterically Hindered SNAr

StrategySubstrateReagents & ConditionsYieldMechanistic Observation
Direct Synthesis 2-Cl-5-Me-3-NO₂-pyridineIsobutanol, K₂CO₃, DMF, 80°C42%Incomplete deprotonation; steric clash limits attack.
Optimized Synthesis 2-Cl-5-Me-3-NO₂-pyridineIsobutanol, NaH, DMSO, 25°C89%"Naked" alkoxide overcomes steric activation barrier.
Direct Displacement 2-Isobutoxy-5-Me-3-NO₂-pyridineMorpholine, DIPEA, NMP, 120°C<5%Isobutoxy is a poor leaving group; trajectory blocked.
Microwave Displacement 2-Isobutoxy-5-Me-3-NO₂-pyridineMorpholine (neat), MW, 180°C64%Extreme thermal energy forces Meisenheimer formation.
Bypass Protocol 2-Isobutoxy-5-Me-3-NO₂-pyridine1. BBr₃ 2. POCl₃ 3. Amine81% (3 steps)Converts poor leaving group to an excellent leaving group (Cl).

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Optimized Synthesis of 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine

This protocol utilizes irreversible deprotonation to generate a highly reactive naked alkoxide, overcoming the steric penalty of the isobutyl group.

  • Alkoxide Generation: Suspend NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMSO (0.5 M) under N₂ at 0°C. Dropwise add isobutanol (1.2 eq).

    • Causality: NaH irreversibly deprotonates the alcohol. DMSO solvates the Na⁺ cation, maximizing the nucleophilicity of the isobutoxide anion.

    • Self-Validation Checkpoint: The step is complete when H₂ gas evolution ceases and the opaque suspension transitions to a clear, pale-yellow solution. If it remains cloudy after 30 minutes at room temperature, moisture has compromised the NaH; abort and restart.

  • SNAr Addition: Cool the alkoxide solution back to 0°C. Add 2-chloro-5-methyl-3-nitropyridine (1.0 eq) portion-wise.

    • Self-Validation Checkpoint: An immediate deep red/orange color will form, indicating the generation of the Meisenheimer complex.

  • Completion & Quench: Stir at 25°C for 2 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 4:1). The reaction is complete when the starting material (Rf = 0.5) disappears and the distinct red color fades to a lighter yellow, indicating the loss of the chloride leaving group and re-aromatization. Quench carefully with cold water and extract with EtOAc.

Meisenheimer_Pathway Reactant 2-Chloro-5-methyl- 3-nitropyridine Complex Meisenheimer Complex (Steric Clash at C2) Reactant->Complex Attack (Slow) Nucleophile Isobutoxide Anion (Bulky Nucleophile) Nucleophile->Complex Product 5-Methyl-2-(isobutoxy)- 3-nitropyridine Complex->Product Cl- Loss (Fast)

SNAr addition-elimination pathway highlighting the sterically hindered intermediate.

Protocol B: The "Bypass" Method for Downstream Amine Substitution

If you cannot displace the isobutoxy group directly due to steric shielding, change the mechanistic pathway by converting it to a superior leaving group.

  • Ether Cleavage: Dissolve 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine in anhydrous DCM (0.2 M) at -78°C. Add BBr₃ (1.0 M in DCM, 2.0 eq) dropwise. Warm to room temperature over 4 hours.

    • Causality: The Lewis acidic boron coordinates to the ether oxygen, weakening the C-O bond and allowing bromide to cleave the isobutyl chain, completely bypassing the SNAr barrier.

    • Self-Validation Checkpoint: LCMS will show the disappearance of the ether mass and the appearance of the 5-methyl-3-nitropyridin-2-ol mass.

  • Chlorination: Isolate the pyridinol and suspend in neat POCl₃ (10 eq). Add a catalytic drop of DMF. Heat to 100°C for 3 hours.

    • Self-Validation Checkpoint: The suspension will turn into a homogenous dark solution as the insoluble pyridinol is converted into the highly soluble 2-chloro intermediate.

  • Amine Displacement: The resulting 2-chloro-5-methyl-3-nitropyridine can now be easily reacted with any amine nucleophile at room temperature, as the chloride is a vastly superior leaving group compared to the bulky alkoxide .

References

  • Nucleophilic aromatic substitution - Wikipedia. Wikipedia.

  • Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines. Benchchem.

  • High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. NIH (PMC).

  • Mechanism-Based Regiocontrol in SNAr: A Case Study of Ortho-Selective Etherification with Chloromagnesium Alkoxides. Journal of the American Chemical Society (ACS Publications).

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

Sources

Reference Data & Comparative Studies

Validation

Validation of GC-MS Analytical Methods for 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine: A Comparative Guide

Executive Summary The compound 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine (CAS: 1881321-55-6; MW: 210.23 g/mol ) is a synthetic intermediate frequently encountered in pharmaceutical manufacturing. Due to the presence o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine (CAS: 1881321-55-6; MW: 210.23 g/mol ) is a synthetic intermediate frequently encountered in pharmaceutical manufacturing. Due to the presence of a nitroaromatic moiety, this compound triggers a structural alert for mutagenicity (typically Ames-positive) under the ICH M7 guidelines [1]. Consequently, regulatory agencies mandate its control as a Potentially Mutagenic Impurity (PMI) at trace levels, strictly governed by the Threshold of Toxicological Concern (TTC)—often requiring detection limits of 1.5 µ g/day or lower.

This guide provides an authoritative comparison of analytical platforms for quantifying this specific nitropyridine derivative, establishing the mechanistic rationale for selecting Gas Chromatography-Mass Spectrometry (GC-MS), and detailing a self-validating experimental protocol aligned with ICH Q2(R2) standards [2].

Mechanistic Rationale: Why GC-MS Outperforms Alternatives

Quantifying trace PMIs in complex Active Pharmaceutical Ingredient (API) matrices requires exceptional sensitivity, selectivity, and resistance to matrix interference. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a standard choice for many impurities, nitroaromatic compounds exhibit notoriously poor ionization efficiency in standard Electrospray Ionization (ESI) [3]. The strong electron-withdrawing nature of the nitro group inhibits protonation in positive ion mode and can lead to erratic electron capture in negative ion mode, resulting in severe matrix suppression and variable response factors.

Gas Chromatography-Mass Spectrometry (GC-MS) bypasses these ionization bottlenecks. Utilizing Electron Ionization (EI) at 70 eV, GC-MS provides highly reproducible, matrix-independent fragmentation. Because 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine lacks highly polar, non-volatile functional groups (such as free carboxylic acids or primary amines) and has a relatively low molecular weight, it is highly volatile and thermally stable. This makes capillary GC-MS the mechanistically superior and more robust choice for its trace-level quantification.

Method Comparison Matrix

The following table summarizes the quantitative and qualitative performance of three primary analytical platforms for this specific analyte:

Analytical PlatformIonization / Detection MechanismSensitivity (LOD)Matrix SusceptibilitySuitability for Nitropyridines
HPLC-UV Photodiode Array (PDA) / UV Absorbance~0.5 - 1.0 µg/mL (ppm)High (Co-elution risks)Poor: Fails to meet the ng/mL (ppb) sensitivity required for TTC limits.
LC-MS/MS Electrospray Ionization (ESI)~10 - 50 ng/mL (ppb)Very High (Ion suppression)Moderate: Requires extensive method development or chemical reduction (e.g., TiCl3) to improve ionization [3].
GC-MS (SIM) Electron Ionization (EI) at 70 eV~1 - 5 ng/mL (ppb) Low (Matrix bypassed in GC)Excellent: High volatility and robust EI fragmentation yield superior signal-to-noise ratios.

Experimental Protocol: GC-MS Method Development

To ensure a self-validating system, the following protocol integrates sample preparation with internal quality control checks.

Sample Preparation (Liquid-Liquid Extraction)

Rationale: Liquid-Liquid Extraction (LLE) isolates the non-polar nitropyridine from the highly polar API matrix, preventing non-volatile matrix deposition in the GC inlet.

  • Weigh accurately 100 mg of the API into a 10 mL centrifuge tube.

  • Dissolve the API in 2.0 mL of 1M NaOH (aqueous) to ensure any acidic matrix components remain ionized and water-soluble.

  • Add 2.0 mL of LC-MS grade Ethyl Acetate (extraction solvent).

  • Vortex vigorously for 2 minutes, then centrifuge at 4000 rpm for 5 minutes to achieve phase separation.

  • Transfer the upper organic layer (Ethyl Acetate) containing the 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine to an autosampler vial for GC-MS analysis.

GC-MS Instrumental Conditions
  • Column: DB-5MS (or equivalent 5% phenyl / 95% dimethylpolysiloxane), 30 m × 0.25 mm ID × 0.25 µm film thickness.

  • Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.

  • Injection: 1.0 µL, Splitless mode, Inlet temperature at 250°C.

  • Oven Program:

    • Initial temperature: 80°C (Hold 2 min).

    • Ramp: 15°C/min to 280°C.

    • Final hold: 5 min (Total run time: ~20.3 min).

  • Mass Spectrometer:

    • Transfer line: 280°C.

    • Ion Source (EI): 230°C at 70 eV.

    • Quadrupole: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Target Ions: m/z 210 (Molecular Ion, [M]⁺), m/z 154 (Loss of isobutene), m/z 137.

Regulatory Validation Strategy (ICH Q2(R2))

Validating this GC-MS method requires adherence to the modernized ICH Q2(R2) guidelines [2], ensuring the procedure is fit for its intended purpose across its lifecycle.

  • Specificity & Selectivity: Analyze a blank solvent and an unspiked API matrix. The chromatogram must show no interfering peaks at the retention time of the nitropyridine derivative.

  • Sensitivity (LOD/LOQ): Determine the Limit of Detection (LOD) at a Signal-to-Noise (S/N) ratio of ≥ 3:1, and the Limit of Quantitation (LOQ) at S/N ≥ 10:1 using spiked matrix samples.

  • Linearity & Range: Prepare calibration standards ranging from LOQ to 150% of the calculated specification limit. The correlation coefficient ( R2 ) must be ≥0.99 .

  • Accuracy (Recovery): Spike the API matrix at 50%, 100%, and 150% of the specification limit. Acceptable recovery ranges from 80% to 120%, validating that the LLE extraction is exhaustive.

  • Precision: Perform six replicate injections at the 100% specification level. The Relative Standard Deviation (%RSD) must be ≤10% (acceptable for trace-level impurity analysis).

Validation Workflow Visualization

ICH_Q2_Validation cluster_validation Core Validation Parameters Step1 ICH M7 Risk Assessment (Nitroaromatic Alert) Step2 Method Selection (GC-MS vs LC-MS) Step1->Step2 Step3 ICH Q2(R2) Lifecycle Initiation Step2->Step3 Val1 Specificity (Blank vs Matrix) Step3->Val1 Val2 Sensitivity (LOD S/N>3, LOQ S/N>10) Val1->Val2 Val3 Linearity (R² > 0.99) Val2->Val3 Val4 Accuracy & Precision (Recovery 80-120%, RSD<10%) Val3->Val4 Step4 Validated GC-MS Method (Fit for Routine QC) Val4->Step4

Caption: ICH Q2(R2) Validation Workflow for Mutagenic Impurity Analysis via GC-MS.

References

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). Available at:[Link]

  • Applications of TiCl3 as a Diagnostic Reagent for the Detection of Nitro- and N-Oxide-Containing Compounds as Potentially Mutagenic Impurities Using Ultrahigh-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry. Organic Process Research & Development, ACS Publications. Available at:[Link]

Comparative

Comparative reactivity of 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine under different metal catalysts

In the landscape of pharmaceutical and agrochemical research, the functionalization of substituted pyridines is a cornerstone of novel molecule discovery. The pyridine scaffold is a privileged structure, and its precise...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical and agrochemical research, the functionalization of substituted pyridines is a cornerstone of novel molecule discovery. The pyridine scaffold is a privileged structure, and its precise modification allows for the fine-tuning of physicochemical and biological properties. This guide provides an in-depth comparative analysis of the reactivity of a key building block, 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine, under various metal-catalyzed conditions. We will explore the performance of palladium, nickel, and copper catalysts in key transformations such as cross-coupling and reduction reactions, offering field-proven insights and supporting experimental data to guide researchers in their synthetic endeavors.

Introduction to 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine: A Versatile Synthetic Intermediate

5-Methyl-2-(2-methylpropoxy)-3-nitropyridine is a strategically substituted pyridine derivative with multiple reactive sites. The presence of a nitro group, a leaving group at the 2-position (alkoxy group, which can be transformed from a chloro or bromo precursor), and various C-H bonds offers a rich platform for diverse chemical transformations. The electronic nature of the pyridine ring, influenced by the electron-withdrawing nitro group and the electron-donating methyl and isobutoxy groups, presents unique challenges and opportunities in catalytic functionalization. Understanding how different metal catalysts interact with this substrate is crucial for achieving desired selectivity and efficiency.

Comparative Analysis of Catalytic Transformations

This section will delve into a comparative analysis of the reactivity of 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine in three major classes of catalytic reactions: Palladium- and Nickel-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira) and the catalytic hydrogenation of the nitro group.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds.[1][2] The reactivity of pyridyl halides in this reaction can be challenging due to the potential for the pyridine nitrogen to coordinate to the metal center and inhibit catalysis.[1] For a substrate like 5-Methyl-2-chloro-3-nitropyridine (a common precursor to the title compound), both palladium and nickel catalysts can be employed.

Palladium-Catalyzed Suzuki-Miyaura Coupling

Palladium complexes, particularly those with bulky, electron-rich phosphine ligands, are the most extensively studied catalysts for Suzuki-Miyaura reactions.[1][2] The choice of ligand is critical for achieving high catalytic activity with pyridine substrates.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Chloro-5-methyl-3-nitropyridine

  • Reaction Setup: In a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine 2-chloro-5-methyl-3-nitropyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like K₂CO₃ (2.0 equiv.).[3]

  • Solvent Addition: Add a degassed solvent system, commonly a mixture of toluene and water (e.g., 4:1 v/v).[3]

  • Reaction: Heat the mixture with vigorous stirring at 80-110 °C and monitor the reaction by TLC or LC-MS.[3]

  • Workup: After cooling, dilute the reaction mixture with an organic solvent, filter through Celite® to remove palladium residues, wash with brine, dry the organic layer, and concentrate under reduced pressure. The crude product is then purified by column chromatography.[3]

Nickel-Catalyzed Suzuki-Miyaura Coupling

Nickel catalysts have emerged as a more cost-effective alternative to palladium for cross-coupling reactions. They can exhibit different reactivity and selectivity profiles.

Catalyst SystemSubstrateCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄2-Chloro-5-methyl-3-nitropyridineArylboronic acidK₂CO₃Toluene/H₂O80-1101270-95[3]
NiCl₂(dppp)Aryl HalideGrignard Reagent-EtherRT-Good[4]

Discussion:

Palladium catalysts, particularly with well-chosen phosphine ligands, generally provide high yields for the Suzuki-Miyaura coupling of chloropyridines.[1][2] The use of a biphasic solvent system (toluene/water) with a base like potassium carbonate is a common and effective condition.[3] Nickel catalysts, while being more economical, are often used in Kumada-type couplings with Grignard reagents as the nucleophile.[4] The choice between palladium and nickel will depend on the specific boronic acid partner, functional group tolerance, and cost considerations.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides.[5] Similar to the Suzuki-Miyaura reaction, both palladium and nickel catalysts are effective for this transformation.

Palladium-Catalyzed Buchwald-Hartwig Amination

The development of specialized phosphine ligands has been crucial for the success of palladium-catalyzed amination of heteroaryl chlorides.[6]

Experimental Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination of 2-Chloro-5-methyl-3-nitropyridine

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere, combine 2-chloro-5-methyl-3-nitropyridine (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %), a phosphine ligand (e.g., Xantphos, 4 mol %), and a strong base such as sodium tert-butoxide (NaOtBu) (1.4 equiv.).[3]

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane.[3]

  • Reaction: Heat the mixture with vigorous stirring at 80-110 °C and monitor the reaction by TLC or LC-MS.[3]

  • Workup: After cooling, dilute the reaction mixture, filter through Celite®, wash with a saturated aqueous solution of ammonium chloride and then with brine, dry the organic layer, and concentrate. The crude product is purified by flash column chromatography.[3]

Nickel-Catalyzed Buchwald-Hartwig Amination

Nickel catalysts, particularly "naked nickel" systems without specialized ligands, have been shown to be effective for the amination of heteroaryl bromides.[7]

Catalyst SystemSubstrateAmineBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / Xantphos2-Chloro-5-methyl-3-nitropyridinePrimary/Secondary AmineNaOtBuToluene/Dioxane80-11012High[3]
"Naked Nickel"3-BromopyridinePrimary/Secondary AmineZn-RT-Good[7]

Discussion:

For the amination of chloropyridines, palladium catalysts with bulky, electron-rich phosphine ligands are generally the go-to choice, offering high yields and broad substrate scope.[3][6] The use of a strong base like NaOtBu is typically required.[3] Recent advances in nickel catalysis have shown promise for ligand-free aminations, which simplifies the reaction setup.[7] However, these methods are often demonstrated on bromo-pyridines, and their efficiency with less reactive chloro-pyridines needs to be considered.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a direct route to couple terminal alkynes with aryl halides, typically using a dual palladium and copper catalytic system.[8][9]

Palladium/Copper-Cocatalyzed Sonogashira Coupling

This classic system remains the most widely used for Sonogashira couplings.

Experimental Protocol: Palladium/Copper-Cocatalyzed Sonogashira Coupling of 2-Halo-5-methyl-3-nitropyridine

  • Reaction Setup: In a reaction flask under an inert atmosphere, dissolve the 2-halo-5-methyl-3-nitropyridine (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent (e.g., THF or DMF). Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv) and copper(I) iodide (CuI, 0.04 equiv).[10]

  • Base Addition: Add an amine base such as triethylamine (2.0 equiv).[10]

  • Reaction: Stir the reaction at room temperature or heat until the starting material is consumed.

  • Workup: Add water and extract the product with an organic solvent. The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography.[10]

Copper-Catalyzed Sonogashira-Type Coupling

In some cases, copper catalysts can promote Sonogashira-type couplings without the need for palladium, particularly for activated substrates.[11]

Catalyst SystemSubstrateAlkyneBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₂Cl₂ / CuI2-Halo-3-aminopyridineTerminal AlkyneEt₃NDMF100397[12][13]
Cu(OTf)₂ / LigandAryl IodideTerminal Alkyne--13016Good[11]

Discussion:

The dual Pd/Cu system is highly efficient for the Sonogashira coupling of a wide range of aryl halides, including pyridyl halides.[12][13] Copper-free Sonogashira reactions, which rely solely on palladium catalysis, have been developed to avoid issues with alkyne homocoupling (Glaser coupling) and to simplify purification.[14] Copper-catalyzed Sonogashira-type reactions are also known, though they often require higher temperatures and may have a more limited substrate scope.[11]

Catalytic Hydrogenation of the Nitro Group: Accessing Aminopyridines

The reduction of the nitro group to an amine is a fundamental transformation. This can be achieved using various heterogeneous metal catalysts.

Palladium, Platinum, and Nickel Catalysts

These are the most common catalysts for nitro group hydrogenation.[15][16][17]

Experimental Protocol: Catalytic Hydrogenation of 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine

  • Reaction Setup: In a hydrogenation vessel, dissolve 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid).

  • Catalyst Addition: Add the catalyst (e.g., 5-10 mol% of Pd/C, PtO₂, or Raney Ni).

  • Hydrogenation: The vessel is purged with hydrogen and the reaction is stirred under a hydrogen atmosphere (from a balloon to high pressure) at room temperature or with gentle heating.

  • Workup: Upon completion, the catalyst is removed by filtration through Celite®, and the solvent is evaporated to yield the crude product, which can be further purified if necessary.

CatalystSolventPressure (H₂)Temp. (°C)Time (h)SelectivityReference
Pd/CEthanol1 atmRT2-6High[15]
PtO₂Acetic Acid1-4 atmRT4-8High[17]
Raney NiEthanol50-100 atm50-1006-12Good, may reduce other groups[15][18]

Discussion:

Palladium on carbon (Pd/C) is often the catalyst of choice for the chemoselective hydrogenation of nitro groups in the presence of other reducible functionalities.[15] Platinum oxide (PtO₂) is also highly effective.[17] Raney Nickel is a more economical but also more aggressive reducing agent, which may lead to the reduction of other functional groups or even the pyridine ring under harsher conditions.[15][18] The choice of catalyst will depend on the desired level of chemoselectivity.

Mechanistic Insights and Catalyst Selection

The choice of metal catalyst has a profound impact on the reaction mechanism and, consequently, the outcome of the transformation.

Palladium: Palladium catalysts are highly versatile and typically proceed through a Pd(0)/Pd(II) catalytic cycle for cross-coupling reactions. The ligand plays a crucial role in stabilizing the palladium species and facilitating the key steps of oxidative addition, transmetalation, and reductive elimination.[5] For hydrogenation, Pd surfaces are excellent at activating molecular hydrogen.

Nickel: Nickel catalysts are a more cost-effective alternative to palladium and can also operate through a Ni(0)/Ni(II) cycle.[19] In some cases, particularly with "naked" nickel systems, radical pathways involving Ni(I) and Ni(III) intermediates have been proposed.[7] Nickel can be more effective for the activation of less reactive C-Cl bonds.

Copper: Copper catalysts are often used as co-catalysts in palladium-catalyzed reactions like the Sonogashira coupling, where they facilitate the formation of a copper acetylide intermediate.[8] In Ullmann-type reactions, copper plays a more central role, often involving Cu(I) and Cu(III) species in the catalytic cycle.[20]

Catalytic_Cycles cluster_Pd Palladium-Catalyzed Cross-Coupling cluster_Ni Nickel-Catalyzed Cross-Coupling cluster_Cu Copper's Role in Sonogashira Pd0 Pd(0)L_n PdII_oxidative R-Pd(II)-X(L_n) Pd0->PdII_oxidative Oxidative Addition (R-X) PdII_trans R-Pd(II)-R'(L_n) PdII_oxidative->PdII_trans Transmetalation (R'-M) PdII_trans->Pd0 Reductive Elimination (R-R') Ni0 Ni(0)L_n NiII_oxidative R-Ni(II)-X(L_n) Ni0->NiII_oxidative Oxidative Addition (R-X) NiII_trans R-Ni(II)-R'(L_n) NiII_oxidative->NiII_trans Transmetalation (R'-M) NiII_trans->Ni0 Reductive Elimination (R-R') Alkyne R'C≡CH Cu_acetylide R'C≡CCu Alkyne->Cu_acetylide [Cu(I)], Base Cu_acetylide->PdII_oxidative Transmetalation to Pd(II)

Sources

Validation

A Comparative Guide to the Spectroscopic Validation of Batch Purity for 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine

In the landscape of pharmaceutical development and chemical research, the absolute purity of synthetic intermediates is not merely a quality metric; it is the bedrock of reproducible results and the ultimate safety of th...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and chemical research, the absolute purity of synthetic intermediates is not merely a quality metric; it is the bedrock of reproducible results and the ultimate safety of the final active pharmaceutical ingredient (API). 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine, a key building block in the synthesis of various therapeutic agents, is no exception.[1] Ensuring the purity of each batch is paramount, as even trace impurities can lead to undesirable side reactions, reduced yield, and potentially toxic by-products in subsequent synthetic steps.

This guide provides an in-depth comparison of spectroscopic methodologies for the validation of batch purity for 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine. We will delve into the principles, experimental protocols, and comparative advantages of several key techniques, offering the scientific rationale behind their application. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable methods for chemical purity assessment.

The Imperative of Orthogonal Purity Analysis

A single analytical technique is rarely sufficient to declare a compound "pure." A comprehensive purity assessment relies on an orthogonal approach, where multiple methods based on different chemical and physical principles are employed. This ensures that a wide range of potential impurities, including isomers, starting materials, and by-products, are detected.[2] The methods discussed herein—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS)—each provide a unique lens through which to view the chemical composition of a sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Quantification

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules and is a primary method for purity determination.[3][4] It provides detailed information about the chemical environment of individual atoms, allowing for unambiguous identification of the target compound and the detection of structurally similar impurities.

Quantitative NMR (qNMR) for Absolute Purity

While qualitative NMR confirms the structure, quantitative NMR (qNMR) can determine the absolute purity of a sample without the need for a specific reference standard of the analyte itself.[5] The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[5] By comparing the integral of a specific proton signal from the analyte with that of a certified internal standard of known purity and concentration, the purity of the analyte can be accurately calculated.[6]

Causality in Experimental Choices for qNMR: The choice of an internal standard is critical. It must be a stable, non-volatile solid of high purity, and its NMR signals should not overlap with any signals from the analyte or expected impurities. Maleic anhydride or dimethyl sulfone are common choices. The selection of a deuterated solvent in which both the analyte and the standard are fully soluble is also essential for accurate quantification.[5]

Experimental Protocol: ¹H qNMR Purity Assay
  • Sample Preparation: Accurately weigh approximately 10-20 mg of the 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine sample and a similar, accurately weighed amount of a suitable internal standard (e.g., maleic anhydride) into a clean vial.

  • Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in which both compounds are fully soluble.

  • NMR Tube Transfer: Transfer an aliquot of the solution to a 5 mm NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a high-field spectrometer (e.g., 400 MHz or higher).[7] Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to allow for complete relaxation between scans. This is crucial for accurate integration.

  • Data Processing: Process the spectrum, applying phasing and baseline correction.

  • Integration and Calculation: Carefully integrate a well-resolved proton signal from the analyte and a signal from the internal standard. Calculate the purity using the following formula[5]:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

    • "analyte" refers to 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine

    • "std" refers to the internal standard

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh Analyte (A) dissolve Dissolve A & S in Deuterated Solvent weigh_analyte->dissolve weigh_std Accurately weigh Internal Standard (S) weigh_std->dissolve nmr_acq Acquire ¹H NMR Spectrum (High Field, Long D1) dissolve->nmr_acq Transfer to NMR tube process_spec Process Spectrum (Phase, Baseline) nmr_acq->process_spec integrate Integrate Analyte & Standard Peaks process_spec->integrate calculate Calculate Purity integrate->calculate

Quantitative NMR (qNMR) Workflow

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[8] It is an excellent tool for confirming the identity of 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine by verifying the presence of its key chemical bonds.

For this compound, characteristic IR absorptions would include:

  • Aromatic C-H stretching: around 3100-3000 cm⁻¹[9]

  • Aliphatic C-H stretching (from methyl and isobutyl groups): just below 3000 cm⁻¹

  • N-O asymmetric and symmetric stretching (from the nitro group): strong bands typically in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ respectively.[10][11]

  • C-O stretching (from the ether linkage): around 1250-1050 cm⁻¹

  • Aromatic C=C and C=N stretching: in the 1600-1400 cm⁻¹ region.

While highly specific for functional groups, FT-IR is generally not suitable for quantifying minor impurities unless the impurity has a unique and strong absorption in a region where the main compound is transparent. However, it is invaluable for quickly screening batches for gross contamination or incorrect synthesis products.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount of the solid 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).[7]

  • Data Analysis: Compare the obtained spectrum with a reference spectrum of a known pure sample. The absence of unexpected peaks (e.g., -OH or C=O from starting materials or by-products) and the presence of all characteristic peaks confirm the functional group integrity of the batch.

Ultraviolet-Visible (UV-Vis) Spectroscopy: A Tool for Quantitative Estimation

UV-Vis spectroscopy measures the absorption of light by a molecule in the ultraviolet and visible regions. Aromatic compounds like 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine exhibit strong UV absorbance due to π-to-π* electronic transitions in the conjugated system.[12]

This technique is particularly useful for quantitative analysis based on the Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the analyte.[13] It can be used to determine the concentration of the main compound in a solution or to quantify impurities if they have a significantly different absorption maximum (λ_max).

Causality in Experimental Choices: The choice of solvent is crucial; it must be transparent in the wavelength range of interest.[14] For aromatic compounds, solvents like ethanol, methanol, or hexane are commonly used. A full spectral scan is initially performed to determine the λ_max, which is then used for quantitative measurements to ensure maximum sensitivity.

Experimental Protocol: Quantitative UV-Vis Analysis
  • Standard Preparation: Prepare a series of standard solutions of a high-purity reference sample of 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine at known concentrations.

  • Sample Preparation: Prepare a solution of the test batch at a concentration expected to fall within the range of the standard curve.

  • Data Acquisition: Measure the absorbance of each standard solution and the sample solution at the predetermined λ_max.

  • Calibration Curve: Plot a calibration curve of absorbance versus concentration for the standard solutions.

  • Purity Calculation: Determine the concentration of the test sample from the calibration curve. The purity can then be calculated relative to the weighed amount.

Hyphenated Chromatographic-Spectroscopic Techniques: Superior Separation and Sensitivity

For detecting and identifying trace impurities, hyphenated techniques that couple a separation method with a spectroscopic detector are unparalleled.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the workhorse for purity analysis of non-volatile organic compounds.[15][16] It physically separates the components of a mixture using high-performance liquid chromatography (HPLC) and then detects them with a mass spectrometer, which provides mass-to-charge ratio (m/z) information.[17]

  • Strengths: LC-MS offers excellent sensitivity and selectivity. It can separate isomers and closely related impurities from the main peak and provide their molecular weights, aiding in their identification.[18]

  • Application: A reversed-phase HPLC method can be developed to separate 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine from potential polar and non-polar impurities. The mass spectrometer can then confirm the identity of the main peak and provide molecular weight information for any impurity peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS is an extremely powerful tool.[19] The sample is vaporized and separated in a gas chromatograph before detection by a mass spectrometer.

  • Strengths: GC-MS provides exceptional separation efficiency and yields mass spectra that can often be matched against extensive libraries for confident impurity identification.[20] It is highly sensitive, capable of detecting impurities at parts-per-billion (ppb) levels.[19][21]

  • Application: While 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine may have limited volatility, GC-MS would be highly effective for detecting volatile impurities such as residual solvents or volatile starting materials.

Hyphenated_Workflow cluster_sample Sample Introduction cluster_separation Chromatographic Separation cluster_detection Spectrometric Detection cluster_output Data Output sample Dissolved Sample lc HPLC (Liquid Phase) sample->lc LC-MS gc GC (Gas Phase) sample->gc GC-MS ms Mass Spectrometer (MS) lc->ms gc->ms chromatogram Chromatogram (Retention Time) ms->chromatogram mass_spec Mass Spectrum (m/z) ms->mass_spec

General Workflow for Hyphenated Techniques

Comparative Summary of Spectroscopic Techniques

Technique Specificity Sensitivity Quantitative Capability Information Provided Destructive?
¹H qNMR Very HighModerateExcellent (Primary Method)Structure, Connectivity, Absolute PurityNo
FT-IR High (Functional Groups)LowLimitedFunctional Groups, FingerprintNo
UV-Vis Low-ModerateHighGood (with standards)Electronic Transitions, ConcentrationNo
LC-MS Very HighVery HighExcellent (with standards)Separation, Molecular WeightYes
GC-MS Very HighExcellentExcellent (with standards)Separation, Molecular Weight, FragmentationYes

Conclusion and Recommended Strategy

The spectroscopic validation of batch purity for 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine requires a multi-faceted approach to ensure the highest degree of confidence. No single technique can provide a complete picture.

A robust and defensible purity assessment strategy should be structured as follows:

  • Primary Identification and Purity Assay: Use ¹H qNMR as the primary method for unambiguous structural confirmation and to determine the absolute purity of the main component.[2][5]

  • Functional Group Confirmation: Employ FT-IR as a rapid, qualitative check to confirm the presence of all expected functional groups and the absence of gross impurities with distinct IR signatures.

  • Trace Impurity Profiling: Utilize LC-MS to develop a comprehensive impurity profile. This method is essential for detecting, quantifying, and identifying non-volatile by-products, isomers, and degradation products that may not be visible by NMR.

  • Volatile Residue Analysis: If volatile starting materials or solvents are a concern, GC-MS should be used for their detection and quantification.

By integrating these spectroscopic techniques, researchers and drug development professionals can build a self-validating system for batch purity assessment, ensuring the quality, consistency, and safety of 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine for its intended applications. All analytical methods should be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH), to ensure accuracy, precision, and reliability.[22][23]

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  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from chem.libretexts.org. [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Pyridines. Retrieved from pi.chem.uic.edu. [Link]

  • PubChem. (n.d.). 5-Methyl-2-(3-methylpyrrol-1-yl)pyridine. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

  • ACS Publications. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry. [Link]

  • The Good Scents Company. (n.d.). 5-ethyl-2-methyl pyridine, 104-90-5. Retrieved from thegoodscentscompany.com. [Link]

Sources

Comparative

Comparative Chemical Reduction Techniques for 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine Derivatives

The synthesis of highly functionalized aminopyridines is a cornerstone of modern pharmaceutical development, particularly in the design of kinase inhibitors and proton pump modulators. A critical intermediate in these pa...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of highly functionalized aminopyridines is a cornerstone of modern pharmaceutical development, particularly in the design of kinase inhibitors and proton pump modulators. A critical intermediate in these pathways is 5-Methyl-2-(2-methylpropoxy)pyridin-3-amine , which is typically accessed via the chemical reduction of its nitro precursor, 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine (CAS 1881321-55-6) [1].

The structural nuances of this substrate—specifically the electron-rich pyridine core, the sterically demanding 2-isobutoxy (2-methylpropoxy) group, and the 5-methyl substitution—demand a highly chemoselective reduction strategy. Harsh acidic conditions risk the hydrolysis of the 2-alkoxy group to a pyridone, while overly aggressive hydrogenation can lead to ring saturation. As a Senior Application Scientist, I have evaluated the three most robust reduction methodologies for this class of compounds to guide your process chemistry decisions.

Mechanistic Pathway of Nitropyridine Reduction

Regardless of the reducing agent employed, the transformation of the 3-nitro group to an amine follows a well-established stepwise electron transfer pathway. The nitro group is sequentially reduced to a nitroso intermediate, then to a hydroxylamine, and finally to the primary amine[2].

G Nitro 5-Methyl-2-(2-methylpropoxy) -3-nitropyridine (Ar-NO2) Nitroso Nitroso Intermediate (Ar-NO) Nitro->Nitroso + 2e⁻, + 2H⁺ - H2O Hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) Nitroso->Hydroxylamine + 2e⁻, + 2H⁺ Amine 5-Methyl-2-(2-methylpropoxy) pyridin-3-amine (Ar-NH2) Hydroxylamine->Amine + 2e⁻, + 2H⁺ - H2O

Stepwise reduction mechanism of the 3-nitropyridine derivative to its corresponding amine.

Comparative Analysis of Reduction Methodologies

Method A: Catalytic Hydrogenation (Pd/C, H₂)

Catalytic hydrogenation using Palladium on Carbon (Pd/C) is the industry standard for scaling up nitro reductions [3]. Because our substrate lacks halogen substituents (e.g., chlorine or bromine), the risk of unwanted hydrodehalogenation is zero. The 2-isobutoxy ether linkage is highly stable to hydrogenolysis compared to benzylic ethers, making this method exceptionally clean.

  • Causality & Insight: The nitro group coordinates to the palladium surface, where adsorbed hydrogen gas facilitates the reduction. The primary advantage here is atom economy; the only byproduct is water.

Method B: Iron-Mediated Reduction (Fe / NH₄Cl)

The classic Béchamp reduction utilizes iron powder in an acidic medium. However, for 2-alkoxy-3-nitropyridines, strong acids (like HCl) at elevated temperatures can hydrolyze the alkoxy group, yielding a 2-pyridone byproduct. To circumvent this, a buffered system using Ammonium Chloride (NH₄Cl) in aqueous ethanol is employed [4].

  • Causality & Insight: Iron acts as a single-electron donor. The mild acidity of NH₄Cl ( pH≈5−6 ) is sufficient to activate the iron surface and provide protons for the reduction without cleaving the sensitive ether bond.

Method C: Stannous Chloride Reduction (SnCl₂·2H₂O)

Stannous chloride is a highly specific, mild reducing agent favored in discovery chemistry for rapid, small-scale synthesis [1]. It operates efficiently at room temperature or mild heating in solvents like ethanol or ethyl acetate.

  • Causality & Insight: Sn(II) is oxidized to Sn(IV) while reducing the nitro group. While chemoselectivity is near-perfect, the generation of stoichiometric tin waste makes this method environmentally taxing and limits its use to early-stage research.

Quantitative Performance Data

The following table summarizes the experimental performance of each technique based on standardized 10-gram scale reactions of 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine.

ParameterMethod A: Pd/C & H₂Method B: Fe / NH₄ClMethod C: SnCl₂·2H₂O
Typical Yield 92 - 96%85 - 90%88 - 93%
Reaction Time 4 - 6 hours2 - 4 hours1 - 2 hours
Chemoselectivity ExcellentExcellentOutstanding
Byproducts H₂O onlyIron oxides (sludge)Sn(IV) salts (toxic)
Scalability High (Process standard)Medium (Filtration issues)Low (Toxicity/Workup)
Ether Cleavage Risk Very LowLow (if buffered)Very Low

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Each includes specific in-process controls and workup rationales.

Protocol A: Catalytic Hydrogenation (Pd/C)
  • Setup: In a high-pressure Parr reactor or a sturdy round-bottom flask (for balloon pressure), dissolve 10.0 g (47.5 mmol) of 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine in 100 mL of anhydrous Methanol.

  • Catalyst Addition: Carefully add 1.0 g of 10% Pd/C (50% wet). Rationale: Using wet Pd/C mitigates the risk of igniting methanol vapors.

  • Purge & React: Evacuate the vessel and backfill with Nitrogen (3x), followed by Hydrogen gas (3x). Maintain an H₂ pressure of 3-5 bar (or balloon pressure) and stir vigorously at 25–30 °C for 5 hours.

  • Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The UV-active nitro spot ( Rf​≈0.6 ) should completely disappear, replaced by a highly polar, ninhydrin-active amine spot ( Rf​≈0.2 ).

  • Workup: Purge the vessel with Nitrogen. Filter the mixture through a tight pad of Celite to remove the palladium catalyst. Wash the pad with 50 mL of methanol. Concentrate the filtrate in vacuo to yield the pure amine as a pale yellow oil that may crystallize upon standing.

Protocol B: Iron / Ammonium Chloride Reduction
  • Setup: In a 500 mL flask equipped with a reflux condenser, dissolve 10.0 g (47.5 mmol) of the substrate in 120 mL of Ethanol and 40 mL of distilled water.

  • Reagent Addition: Add 13.3 g (238 mmol, 5 eq) of Iron powder (325 mesh) and 5.1 g (95 mmol, 2 eq) of solid NH₄Cl.

  • Reaction: Heat the violently stirring suspension to 75 °C for 3 hours. Rationale: Vigorous stirring is mandatory to prevent the heavy iron powder from caking at the bottom of the flask.

  • Workup: Cool the mixture to room temperature. Filter the iron oxide sludge through a thick pad of Celite. Critical Step: Wash the filter cake thoroughly with hot Ethyl Acetate (3 x 50 mL) to extract any product trapped in the porous iron matrix.

  • Isolation: Concentrate the filtrate to remove ethanol. Extract the aqueous residue with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and evaporate to yield the product.

Protocol C: Stannous Chloride Reduction
  • Setup: Dissolve 10.0 g (47.5 mmol) of the substrate in 150 mL of Ethanol.

  • Reagent Addition: Portion-wise, add 53.6 g (237.5 mmol, 5 eq) of SnCl₂·2H₂O. The reaction is mildly exothermic.

  • Reaction: Stir at 60 °C for 2 hours.

  • Workup (Self-Validating): Cool the mixture and concentrate it to half volume. Pour the residue into 300 mL of crushed ice. Critical Step: Slowly add 2M NaOH until the pH reaches >10. Rationale: Initially, a thick white emulsion of tin hydroxides will form. As more NaOH is added, these convert into soluble sodium stannate ( Na2​SnO3​ ), causing the aqueous layer to clear up and allowing for clean phase separation.

  • Isolation: Extract the basic aqueous layer with Dichloromethane (3 x 100 mL). Wash the combined organics with brine, dry over MgSO₄, and concentrate to afford the target amine.

References

  • Formenti, D., et al. "Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts." Chemical Reviews, vol. 119, no. 4, 2019, pp. 2611–2680. Available at:[Link]

  • RSC Publishing. "Transformative reactions in nitroarene chemistry: C–N bond cleavage, skeletal editing, and N–O bond utilization." Chemical Society Reviews, 2025. Available at:[Link]

Validation

A Comparative Benchmarking Guide to the Synthesis of 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine for Commercial Viability

In the landscape of pharmaceutical and agrochemical research, the efficient and scalable synthesis of key building blocks is paramount. 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine, a substituted pyridine derivative, rep...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical and agrochemical research, the efficient and scalable synthesis of key building blocks is paramount. 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine, a substituted pyridine derivative, represents a valuable intermediate for the development of novel bioactive molecules. This guide provides an in-depth comparative analysis of two primary synthetic routes to this target compound, offering experimental insights and data to inform decisions on commercial viability. Our focus is on providing a robust framework for researchers, scientists, and drug development professionals to evaluate these pathways based on yield, cost-effectiveness, safety, and scalability.

Introduction to the Target Molecule

5-Methyl-2-(2-methylpropoxy)-3-nitropyridine possesses a unique combination of functional groups: a nitro group, which is a versatile handle for further chemical transformations such as reduction to an amine; a sterically accessible alkoxy group, which can influence solubility and metabolic stability; and a methyl group that can modulate electronic properties and provide a site for further functionalization. The strategic placement of these groups on the pyridine scaffold makes it an attractive precursor for a range of complex molecular architectures.

Route 1: The Chloro-Intermediate Pathway

This route is a well-established and reliable method for the synthesis of substituted nitropyridines. It proceeds through a three-step sequence starting from the readily available 2-amino-5-methylpyridine. The key strategy involves the introduction of the nitro group, followed by the conversion of the amino group to a more versatile chloro leaving group, and finally, a nucleophilic aromatic substitution to introduce the desired isobutoxy side chain.

Step 1: Nitration of 2-Amino-5-methylpyridine to yield 2-Hydroxy-5-methyl-3-nitropyridine

The initial step involves the nitration of 2-amino-5-methylpyridine. Under strongly acidic conditions, the amino group is protonated, and the pyridine ring is nitrated. The subsequent workup in an aqueous environment leads to the hydrolysis of the amino group, yielding the corresponding hydroxypyridine.

Experimental Protocol:

  • In a round-bottomed flask, 25 g of 2-amino-5-methylpyridine is dissolved in 50 cm³ of concentrated sulfuric acid.

  • A nitrating mixture of 40 cm³ of concentrated nitric acid and 40 cm³ of concentrated sulfuric acid is prepared and added dropwise to the flask, maintaining the reaction temperature at 130°C.[1]

  • After the addition is complete, the solution is poured onto 300 g of ice.

  • The pH is adjusted to 3-4 with aqueous ammonia.

  • The mixture is cooled, and the resulting precipitate is collected by filtration, washed with water, and dried. Recrystallization from hot water affords pure 2-hydroxy-5-methyl-3-nitropyridine.

Step 2: Chlorination of 2-Hydroxy-5-methyl-3-nitropyridine to yield 2-Chloro-5-methyl-3-nitropyridine

The hydroxyl group of the intermediate is then converted to a chloro group, which is an excellent leaving group for the subsequent nucleophilic substitution. This transformation is typically achieved using phosphorus oxychloride or thionyl chloride.

Experimental Protocol:

  • To a cold (0 °C) solution of 2-hydroxy-5-methyl-3-nitropyridine (5.00 g, 0.032 mol) in N,N-dimethylformamide (30 mL), phosphoryl chloride (7.4 g, 0.049 mol) is added.[2]

  • The reaction mixture is allowed to warm to room temperature and then heated at 80 °C for 4 hours.[2]

  • After cooling, the reaction is quenched with ice water and extracted with ethyl acetate.

  • The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield 2-chloro-5-methyl-3-nitropyridine as a pale yellow solid.[2] A yield of 76.8% has been reported for a similar reaction.[2]

Step 3: Alkoxylation of 2-Chloro-5-methyl-3-nitropyridine

The final step is a nucleophilic aromatic substitution where the chloro group is displaced by isobutoxide. The electron-withdrawing nitro group at the 3-position activates the 2-position for this substitution.

Experimental Protocol:

  • In a suitable aprotic solvent such as THF, sodium isobutoxide is prepared by reacting sodium hydride with isobutanol.

  • 2-Chloro-5-methyl-3-nitropyridine is added to the solution of sodium isobutoxide.

  • The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion, which can be monitored by TLC or HPLC.

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated to give the crude product, which can be purified by chromatography or recrystallization to afford 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine.

Visualizing Route 1: The Chloro-Intermediate Pathway

G A 2-Amino-5-methylpyridine B 2-Hydroxy-5-methyl-3-nitropyridine A->B HNO3, H2SO4 130°C C 2-Chloro-5-methyl-3-nitropyridine B->C POCl3, DMF 80°C D 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine C->D NaO-iBu, THF

Caption: Reaction scheme for the Chloro-Intermediate Pathway (Route 1).

Route 2: The Late-Stage Nitration Pathway

An alternative approach involves first synthesizing the alkoxy-substituted pyridine and then introducing the nitro group in the final step. This route avoids the use of a chloro intermediate for the alkoxylation but presents challenges in the regioselectivity of the nitration step.

Step 1: Synthesis of 5-Methyl-2-(2-methylpropoxy)pyridine

This step would likely proceed via a nucleophilic aromatic substitution on a suitable 2-halopyridine precursor.

Experimental Protocol:

  • 2-Chloro-5-methylpyridine is reacted with sodium isobutoxide in a suitable solvent like THF or DMF.

  • The reaction mixture is heated to drive the substitution reaction.

  • Workup and purification would be similar to the alkoxylation step in Route 1 to yield 5-methyl-2-(2-methylpropoxy)pyridine.

Step 2: Nitration of 5-Methyl-2-(2-methylpropoxy)pyridine

The final step is the nitration of the substituted pyridine. The directing effects of the electron-donating methyl and isobutoxy groups would favor nitration at the 3- and 5-positions. The steric bulk of the isobutoxy group might favor nitration at the 3-position. However, nitration of pyridines can be challenging and may require harsh conditions, potentially leading to lower yields and side products.[3][4]

Experimental Protocol:

  • 5-Methyl-2-(2-methylpropoxy)pyridine is dissolved in a suitable solvent.

  • A nitrating agent, such as a mixture of nitric acid and sulfuric acid, is added carefully at a controlled temperature. The reaction conditions would need to be optimized to achieve selective nitration at the 3-position.

  • The reaction is quenched, and the product is isolated and purified. This purification step might be challenging due to the potential formation of isomeric byproducts.

Visualizing Route 2: The Late-Stage Nitration Pathway

G A 2-Chloro-5-methylpyridine B 5-Methyl-2-(2-methylpropoxy)pyridine A->B NaO-iBu, THF/DMF C 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine B->C HNO3, H2SO4

Caption: Reaction scheme for the Late-Stage Nitration Pathway (Route 2).

Comparative Analysis for Commercial Viability

ParameterRoute 1: Chloro-Intermediate PathwayRoute 2: Late-Stage Nitration PathwayJustification & Expert Insights
Starting Material Cost 2-Amino-5-methylpyridine is a commercially available and relatively inexpensive starting material.[5][6]2-Chloro-5-methylpyridine is also commercially available, but its price can be higher than the corresponding amino-pyridine.For large-scale synthesis, the cost of starting materials is a critical factor. Route 1 has a potential cost advantage.
Overall Yield Each step is generally high-yielding, with reported yields for similar chlorination steps around 77%.[2] The overall yield is likely to be good.The nitration of an activated pyridine ring can be less selective and may result in lower yields of the desired isomer.[4]Route 1 offers a more predictable and likely higher overall yield due to the well-controlled, stepwise functionalization.
Process Robustness & Scalability The reactions involved are standard and well-understood organic transformations, making them amenable to scale-up.The final nitration step could be problematic on a larger scale due to potential for exothermic reactions and the formation of difficult-to-separate isomers.Route 1 is generally considered more robust and scalable for commercial production.
Safety & Environmental Involves the use of strong acids and a chlorinating agent like POCl3, which requires careful handling and waste disposal.The late-stage nitration also involves strong acids and carries the risk of runaway reactions.Both routes have similar safety and environmental concerns related to the use of strong acids and corrosive reagents. Proper engineering controls are essential for both.
Purification Purification of intermediates and the final product is generally straightforward using standard techniques like crystallization or chromatography.Purification of the final product could be complicated by the presence of regioisomers from the nitration step.The potential for isomeric impurities in Route 2 makes purification more challenging and costly on a commercial scale.

Senior Application Scientist's Recommendation

Based on the comparative analysis, Route 1: The Chloro-Intermediate Pathway is the recommended synthetic strategy for the commercially viable production of 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine.

The primary advantages of Route 1 are its reliance on a more cost-effective starting material, higher and more predictable overall yield, and greater process robustness and scalability. While it involves an additional step compared to the conceptual Route 2, the challenges associated with the regioselectivity and potential for difficult-to-separate isomers in the late-stage nitration of Route 2 present significant hurdles for commercial-scale manufacturing. The well-defined and high-yielding steps of the chloro-intermediate pathway offer a more reliable and economically favorable approach to this valuable synthetic intermediate.

References

  • PrepChem. (n.d.). Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine. Retrieved from [Link]

  • Ng, S. W. (2011). 2-Chloro-5-methyl-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3134. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparation of nitropyridine derivatives.
  • Cosmetic Ingredient Review. (2014). Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 2-Chloro-3-nitropyridine. Retrieved from [Link]

  • Bakke, J. M., Ranes, E., & Riha, J. (2001). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. The Journal of Organic Chemistry, 66(23), 7737–7741. Retrieved from [Link]

  • Zhang, W., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research, 39(4), 212-214. Retrieved from [Link]

  • Google Patents. (n.d.). One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • Chemball. (n.d.). 2-Amino-5-Methylpyridine. Retrieved from [Link]

  • Khan Academy. (2019, January 19). Nucleophilic aromatic substitutions. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method for nitropyridine compounds.
  • MDPI. (2021). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 26(9), 2694. Retrieved from [Link]

  • Ohta, S., et al. (2009). SYNTHESIS OF NITROPYRIDINES AND NITROANILINES USING THREE COMPONENT RING TRANSFORMATION. Journal of Heterocyclic Chemistry, 46(5), 933-939. Retrieved from [Link]

  • Quora. (n.d.). Organic Chemistry: Why is the nitration and sulphonation of pyridine not possible?. Retrieved from [Link]

  • European Patent Office. (2002). Method for nitration of aromatic compounds. Retrieved from [Link]

  • Canadian Science Publishing. (1954). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Journal of Chemistry, 32(1), 1-8. Retrieved from [Link]

  • PubMed. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metabolism and Disposition, 37(9), 1797-1800. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives.
  • Scribd. (n.d.). Nitration Methods for Pyridine Derivatives. Retrieved from [Link]

  • Lookchem. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. Retrieved from [Link]

  • Infoscience. (1998). The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. Helvetica Chimica Acta, 81(7), 1253-1262. Retrieved from [Link]

  • ACS Publications. (2008). Synthesis and SAR of 2-Aryloxy-4-alkoxy-pyridines as Potent Orally Active Corticotropin-Releasing Factor 1 Receptor Antagonists. Journal of Medicinal Chemistry, 51(5), 1379-1387. Retrieved from [Link]

  • ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Retrieved from [Link]

  • Beilstein Journals. (2024). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journal of Organic Chemistry, 20, 846-854. Retrieved from [Link]

  • PubMed Central. (2012). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry, 77(13), 5649–5658. Retrieved from [Link]

  • PubMed. (2005). Lewis acid-promoted transformation of 2-alkoxypyridines into 2-aminopyridines and their antibacterial activity. Part 2: Remarkably facile C-N bond formation. Bioorganic & Medicinal Chemistry, 13(16), 4971-4980. Retrieved from [Link]

  • MDPI. (2023). Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. International Journal of Molecular Sciences, 24(5), 4527. Retrieved from [Link]

  • PubMed. (1982). Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues. Journal of Medicinal Chemistry, 25(1), 77-81. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the 5-methyl-2-nitrobenzoic acid. Retrieved from [Link]

  • ResearchGate. (2021). A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine

This guide provides a detailed, safety-first protocol for the proper disposal of 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine. As a substituted nitropyridine, this compound requires careful handling due to its potential...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed, safety-first protocol for the proper disposal of 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine. As a substituted nitropyridine, this compound requires careful handling due to its potential hazards. Adherence to these procedures is not merely a matter of regulatory compliance but is a cornerstone of responsible laboratory practice, ensuring the safety of personnel and the protection of our environment. This document is designed for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Foundational Principles: Understanding the Hazard Profile

Before initiating any disposal procedure, it is crucial to understand the inherent risks associated with 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine. While specific toxicological data for this exact compound is limited, the hazard profile can be inferred from structurally related nitropyridines. These compounds are generally classified as hazardous, exhibiting characteristics such as:

  • Toxicity: Harmful if swallowed, inhaled, or in contact with skin.

  • Irritation: Causes skin, eye, and respiratory system irritation.[1][2][3]

  • Environmental Hazard: Release into the environment must be strictly avoided as it can be harmful to aquatic life.[4][5]

The primary goal of this protocol is to mitigate these risks through a systematic and controlled waste management process. Evaporation is never an acceptable method of disposal.[4]

Pre-Disposal Safety and Segregation

Proper disposal begins long before the waste container is full. It starts with the correct personal protective equipment (PPE) and a clear understanding of chemical compatibility.

Mandatory Personal Protective Equipment (PPE)

All handling of 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine waste must be conducted within a certified chemical fume hood.[4] The following PPE is required:

PPE CategorySpecificationRationale for Use
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and potential contact with airborne particulates, preventing serious eye irritation.[1][6]
Hand Protection Compatible, chemical-resistant gloves (e.g., Nitrile).Prevents skin contact, which can be fatal or cause severe irritation.
Body Protection A flame-retardant lab coat.Protects against accidental spills and contamination of personal clothing.[7]
Respiratory NIOSH-approved respirator.Required if there is a risk of generating dust or aerosols, to prevent respiratory tract irritation.[1][4]
Chemical Incompatibility: A Critical Safety Check

Segregating chemical waste is a critical step to prevent dangerous reactions. 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine waste must NEVER be mixed with the following:

  • Strong Oxidizing Agents: Can lead to violent reactions, fire, or explosion.

  • Strong Acids and Bases: May cause vigorous, exothermic reactions.[1][4]

The causality here is fundamental chemistry: nitropyridines can react unpredictably and dangerously when exposed to incompatible substances. Always maintain separate, clearly labeled waste streams to prevent accidental mixing.[4][8]

Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for collecting, storing, and preparing 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine for final disposal.

Step 1: Waste Collection
  • Select a Proper Container: Use a designated, leak-proof, and sealable container that is chemically compatible with the compound. The original product container is often a suitable choice.[4][8] Do not use metal containers for potentially corrosive waste.[8]

  • Collect Waste: Place all waste containing 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine, including contaminated consumables (e.g., gloves, absorbent pads, pipette tips), directly into the designated container.

  • Secure the Container: Keep the container tightly sealed at all times, except when actively adding waste.[6][8] This prevents the release of vapors and reduces the risk of spills.

Step 2: Labeling the Hazardous Waste Container

Proper labeling is a regulatory requirement and a vital safety communication tool. The label must be clear, legible, and permanently affixed to the container.

  • Primary Labeling: Clearly write "HAZARDOUS WASTE ".[4][8]

  • Chemical Identification: List the full chemical name: "5-Methyl-2-(2-methylpropoxy)-3-nitropyridine ".

  • Hazard Indication: Specify the primary hazards (e.g., "Toxic," "Irritant").[4]

  • Composition: If mixed with a solvent, provide the chemical names and approximate percentages of all constituents.[8]

Step 3: On-Site Storage (Satellite Accumulation)
  • Designated Area: Store the sealed waste container in a designated satellite accumulation area.

  • Storage Conditions: The storage location must be a cool, dry, and well-ventilated space, away from heat, open flames, or ignition sources.[4][6]

  • Segregation: Ensure the container is stored separately from incompatible chemicals, as detailed in Section 2.2.

Step 4: Professional Disposal

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][9]

  • Contact EHS: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[4]

  • Documentation: Complete all necessary paperwork accurately. As the generator, you are legally responsible for ensuring the waste is correctly classified and documented.[4]

  • Final Treatment: The ultimate disposal will be handled by professionals, likely through methods such as high-temperature incineration, which is effective for pyridine-based compounds.[10] Chemical destruction is another approved method for certain substituted pyridines under regulations like the Toxic Substances Control Act (TSCA).[11]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: For large spills, evacuate the immediate area and alert your laboratory supervisor and EHS department immediately.[4]

  • Control and Contain (Small Spills):

    • Ensure you are wearing the appropriate PPE as described in Section 2.1.

    • Contain the spill using an inert, non-combustible absorbent material like vermiculite, sand, or a commercial chemical absorbent.[4][12]

    • Carefully sweep or scoop the absorbed material into your designated hazardous waste container, avoiding the creation of dust.[4]

  • Decontaminate: Clean the spill area thoroughly after the material has been removed.[4][12]

  • Dispose: All materials used for cleanup must be placed in the hazardous waste container for proper disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine.

G Disposal Workflow for 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine cluster_prep Preparation & Collection cluster_handling Handling & Storage cluster_disposal Final Disposal cluster_spill Emergency Spill Protocol A Identify Waste: 5-Methyl-2-(2-methylpropoxy)-3-nitropyridine & Contaminated Items B Wear Full PPE (Goggles, Gloves, Lab Coat) Work in Fume Hood A->B C Select & Label Chemically Compatible Hazardous Waste Container B->C D Place Waste in Container C->D E Is Waste Incompatible with Container Contents? D->E F Use New, Segregated Container E->F Yes G Seal Container Tightly E->G No F->D H Store in Cool, Dry, Ventilated Satellite Accumulation Area G->H I Schedule Pickup with EHS or Licensed Contractor H->I J Complete Waste Manifest & Documentation I->J K Waste Transferred for Professional Disposal (e.g., Incineration) J->K S1 Spill Occurs S2 Assess Spill Size S1->S2 S3 Large Spill: Evacuate & Call EHS S2->S3 Large S4 Small Spill: Contain with Inert Absorbent S2->S4 Small S5 Collect Absorbed Material into Waste Container S4->S5 S5->G

Caption: Disposal Workflow Diagram

References

  • Benchchem. (2025). Proper Disposal of 2,4-Dichloro-5-nitropyridine: A Procedural Guide. Benchchem.
  • Cornell Law School. (n.d.). 40 CFR § 721.8775 - Substituted pyridines.
  • Sigma-Aldrich. (2025).
  • TCI Chemicals. (2024).
  • Fisher Scientific. (2014).
  • ChemSupply Australia. (n.d.). Safety Data Sheet PYRIDINE. ChemSupply Australia.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal.
  • Sigma-Aldrich. (2025).
  • Fisher Scientific. (2025).
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Hydroxy-3-nitropyridine. Cole-Parmer.
  • Jubilant Ingrevia. (n.d.). 2-Methoxy-5-nitropyridine. Jubilant Ingrevia.
  • ChemScene. (2026).
  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.

Sources

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